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  • Product: 5-Fluoro-2-vinylbenzeneboronic acid
  • CAS: 1249506-21-5; 2446429-28-1

Core Science & Biosynthesis

Foundational

5-Fluoro-2-vinylbenzeneboronic acid CAS number and identification

The following technical guide details the identification, synthesis, and application of 5-Fluoro-2-vinylbenzeneboronic acid , a specialized fluorinated organoboron intermediate used in high-value medicinal chemistry. Sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 5-Fluoro-2-vinylbenzeneboronic acid , a specialized fluorinated organoboron intermediate used in high-value medicinal chemistry.

Status: Commercially Available / Research Grade Primary Class: Fluorinated Arylboronic Acid Key Utility: Suzuki-Miyaura Cross-Coupling, Benzoboroxole Precursor, Fragment-Based Drug Discovery (FBDD).

Chemical Identification & Properties

This compound represents a strategic "bifunctional" scaffold. It possesses a boronic acid moiety for immediate cross-coupling and an ortho-vinyl group that serves as a reactive handle for subsequent cyclization or oxidation (e.g., to benzoboroxoles).

Identity Matrix
ParameterTechnical Specification
Chemical Name 5-Fluoro-2-vinylbenzeneboronic acid
IUPAC Name (5-Fluoro-2-ethenylphenyl)boronic acid
CAS Number 1249506-21-5
Alternative CAS 2446429-28-1 (Salt/Ester forms)
Molecular Formula C₈H₈BFO₂
Molecular Weight 165.96 g/mol
SMILES OB(O)C1=C(C=C)C=CC(F)=C1
InChI Key InChIKey=FLYQNYPIYYNUCW-UHFFFAOYSA-N (Analogous)
Physical & Chemical Profile[2][3][4][5]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol, THF; sparingly soluble in non-polar hydrocarbons.

  • Stability: Temperature Sensitive. The ortho-vinyl group increases susceptibility to polymerization or protodeboronation under acidic conditions.

  • Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Production Protocols

Expertise Note: Direct synthesis of ortho-vinyl boronic acids is challenging due to the competing reactivity of the vinyl group during lithiation. The most robust protocol utilizes a Cryogenic Halogen-Lithium Exchange on the styrenyl precursor.

Core Precursor
  • Starting Material: 2-Bromo-4-fluorostyrene (CAS: 202865-83-6).

Step-by-Step Synthesis Methodology

This protocol minimizes polymerization and ensures regioselectivity at the C1 position.

  • Preparation (Inert System):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and low-temperature thermometer.

    • Flush with Argon.[1] Charge with 2-Bromo-4-fluorostyrene (1.0 eq) dissolved in anhydrous THF (Tetrahydrofuran).

  • Cryogenic Lithiation:

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Step: Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.

    • Mechanism:[2] The bromine atom undergoes rapid exchange with lithium, generating the (5-fluoro-2-vinylphenyl)lithium intermediate. Maintain < -70°C to prevent attack on the vinyl group.

  • Electrophilic Trapping:

    • After stirring for 1 hour at -78°C, add Triisopropyl borate (B(OiPr)₃) (1.2 eq) rapidly.

    • Allow the mixture to warm slowly to room temperature (over 4–6 hours).

  • Hydrolysis & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Acidify carefully with 1M HCl to pH ~5 (Do not go lower; protodeboronation risk).

    • Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.[1]

    • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid decomposition on silica.

Workflow Visualization (DOT)

The following diagram illustrates the synthesis pathway and the divergent applications of the scaffold.

G Start 2-Bromo-4-fluorostyrene Lithiation Lithium Intermediate (-78°C, THF) Start->Lithiation n-BuLi Borate Boronate Ester (Triisopropyl borate) Lithiation->Borate B(OiPr)3 Product 5-Fluoro-2-vinylbenzene- boronic acid (CAS 1249506-21-5) Borate->Product H3O+ Hydrolysis Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Product->Suzuki Pd(PPh3)4, Base Oxidation Oxidative Cleavage (O3 or OsO4) Product->Oxidation Oxidation Benzoboroxole 5-Fluoro-benzoboroxole (Antifungal Pharmacophore) Oxidation->Benzoboroxole Cyclization

Caption: Synthesis route from styrenyl precursor and downstream conversion to benzoboroxole pharmacophores.

Critical Applications in Drug Discovery

A. Benzoboroxole Synthesis (Antifungal/Anti-inflammatory)

This compound is a vital intermediate for synthesizing benzoboroxoles (boron-containing heterocycles).

  • Mechanism: The vinyl group at the ortho position is oxidatively cleaved (via ozonolysis or Lemieux-Johnson oxidation) to an aldehyde (-CHO).

  • Cyclization: The resulting 2-formylphenylboronic acid spontaneously cyclizes or is reduced to the alcohol, which dehydrates to form the oxaborole ring.

  • Relevance: This scaffold mimics the structure of Tavaborole (Kerydin), an FDA-approved antifungal.[2] The 5-fluoro substitution modulates metabolic stability and pKa.

B. Diversity-Oriented Synthesis (Suzuki-Miyaura)

The vinyl group remains intact during standard Pd-catalyzed cross-coupling if conditions are controlled.

  • Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

  • Outcome: Creates biaryl systems where the vinyl group serves as a "late-stage functionalization" handle (e.g., for subsequent Heck reactions or olefin metathesis).

Handling & Safety (Self-Validating Protocol)

To ensure experimental success and safety, adhere to this check-list:

  • Stoichiometry Check: Boronic acids often contain varying amounts of anhydride (trimer). Always verify the active boronic acid content via ¹H NMR (look for -B(OH)₂ broad singlets, typically > 4.0 ppm in DMSO-d₆) before calculating stoichiometry for couplings.

  • Temperature Control: Never heat this compound above 100°C without a stabilizer; the vinyl group can polymerize.

  • Base Sensitivity: In Suzuki couplings, avoid strong hydroxide bases (NaOH) which may promote protodeboronation. Use milder bases like K₃PO₄ or Cs₂CO₃.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Arylboronic Acids. [Link]

  • Organic Syntheses. Preparation of Boronic Acids via Lithiation. (General Methodology Reference). [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 5-Fluoro-2-vinylbenzeneboronic acid handling

Technical Master Guide: 5-Fluoro-2-vinylbenzeneboronic Acid Handling & Safety Part 1: Executive Summary & Chemical Identity The Application Scientist’s Perspective: As we advance into the era of precision medicine and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master Guide: 5-Fluoro-2-vinylbenzeneboronic Acid Handling & Safety

Part 1: Executive Summary & Chemical Identity

The Application Scientist’s Perspective: As we advance into the era of precision medicine and functional materials, fluorinated building blocks like 5-Fluoro-2-vinylbenzeneboronic acid have become linchpins in the synthesis of bioactive styrenes and fluorinated polymers. However, this compound presents a dual challenge: it possesses the inherent reactivity of a boronic acid (susceptible to protodeboronation) and the instability of a styrene derivative (susceptible to spontaneous radical polymerization).

Successful utilization requires more than just reading a label; it demands a "Cold Chain" mindset and strict exclusion of radical initiators during storage. This guide synthesizes standard safety data with practical, field-proven handling protocols to ensure both personnel safety and experimental success.

Chemical Identity Table

PropertyDetail
Chemical Name 5-Fluoro-2-vinylbenzeneboronic acid
CAS Number 1249506-21-5
Molecular Formula C₈H₈BFO₂
Molecular Weight 165.96 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water.
Key Functional Groups Boronic Acid (-B(OH)₂), Vinyl (-CH=CH₂), Fluoro (-F)

Part 2: Hazard Profiling & Risk Assessment

GHS Classification & Mechanistic Risks: While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the true risk for a researcher lies in its chemical instability.

  • Health Hazards (GHS):

    • Skin Irritation (Category 2): The boronic acid moiety is acidic and can hydrolyze on moist skin.

    • Eye Irritation (Category 2A): Micro-particles can cause severe mechanical and chemical irritation.

    • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.

  • Reactivity Hazards (The "Hidden" Risk):

    • Polymerization: The vinyl group at the ortho position is sterically crowded but highly reactive. Exposure to heat or light can trigger radical polymerization, rendering the reagent useless (appearing as a gummy, insoluble solid).

    • Protodeboronation: The presence of the electron-withdrawing fluorine atom and the vinyl group can accelerate the cleavage of the C-B bond under basic aqueous conditions (common in Suzuki couplings), leading to 3-fluorostyrene as a volatile byproduct.

Part 3: Storage & Stability Protocols (The Cold Chain)

The "Why" Behind the Protocol: Standard boronic acids are often shelf-stable at room temperature. This compound is not.[1] The vinyl group makes it a monomer. Just as you wouldn't store styrene monomer without an inhibitor in the heat, you must not leave this reagent on the benchtop.

Storage Rules:

  • Temperature: Refrigerate (2–8 °C) . For long-term storage (>3 months), freezing (-20 °C) is preferred to completely arrest kinetic polymerization chains.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen can act as a radical initiator for the vinyl group or oxidize the C-B bond.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass protects against UV-initiated polymerization.

Part 4: Advanced Handling & Synthesis Workflow

Context: Suzuki-Miyaura Cross-Coupling The primary application of this reagent is coupling with aryl halides to form biaryl structures or styrenic scaffolds.[2]

Protocol: Inert Atmosphere Transfer

  • Step 1: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates degradation.

  • Step 2: Weigh the solid quickly in a fume hood. Avoid using metal spatulas if possible (to prevent trace metal contamination which can catalyze decomposition); use anti-static plastic or glass.

  • Step 3: If the reaction requires heating (>60 °C), consider adding a radical scavenger (e.g., BHT) if the vinyl group is not the reaction target, although usually, the coupling happens faster than the polymerization.

Visual Workflow: Safe Reaction Setup The following diagram illustrates the decision logic for handling this sensitive reagent during a synthesis campaign.

G Start Start: Reagent Retrieval WarmUp Warm to Room Temp (in Desiccator) Start->WarmUp Prevent Condensation Check Visual Inspection: Is it a free-flowing powder? WarmUp->Check Discard Discard: Polymerized/Degraded Check->Discard Gummy/Discolored Weigh Weigh in Fume Hood (Avoid Metal Spatulas) Check->Weigh White Powder Solvent Dissolve in Degassed Solvent (DMF/Dioxane) Weigh->Solvent Immediate Dissolution Reaction Suzuki Coupling (Inert Atm, <80°C) Solvent->Reaction Add Catalyst Last Cleanup Quench & Waste Disposal Reaction->Cleanup

Figure 1: Decision logic for the safe retrieval and utilization of 5-Fluoro-2-vinylbenzeneboronic acid in synthesis.

Part 5: Emergency Response & Waste Disposal

Spill Response:

  • Evacuate & Ventilate: If a large amount (>5g) is spilled and dust is visible, clear the area.

  • PPE: Wear nitrile gloves, safety goggles, and an N95/P100 respirator.

  • Containment: Do not dry sweep. Wet the powder with an inert solvent (like heptane) or water to suppress dust, then wipe up with absorbent pads.

  • Neutralization: Treat the waste with a dilute hydrogen peroxide solution if safe to do so (oxidizes the boronic acid to a phenol and boric acid), but standard hazardous waste disposal is safer for small lab spills.

Disposal:

  • Waste Stream: Halogenated Organic Waste (due to Fluorine).

  • Labeling: Clearly mark as "Contains Fluorinated Organoborons."

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General handling of vinylboron species).

Sources

Foundational

Literature review on fluorinated vinylbenzeneboronic acid derivatives

This is an in-depth technical guide on Fluorinated Vinylbenzeneboronic Acid Derivatives , designed for researchers in medicinal chemistry, materials science, and drug delivery. Synthesis, pKa Modulation, and Applications...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Fluorinated Vinylbenzeneboronic Acid Derivatives , designed for researchers in medicinal chemistry, materials science, and drug delivery.

Synthesis, pKa Modulation, and Applications in Glucose-Responsive Materials

Executive Summary & Strategic Importance

Fluorinated vinylbenzeneboronic acid (F-VPBA) derivatives represent a specialized class of functional monomers that bridge the gap between synthetic organic chemistry and smart biomaterials . While phenylboronic acid (PBA) has long been the gold standard for reversible diol binding (e.g., glucose sensing), it suffers from a critical thermodynamic limitation: its pKa (~8.8) is too high for effective binding at physiological pH (7.4).

The Fluorine Solution: Strategic fluorination of the benzene ring exploits the strong electron-withdrawing inductive effect (-I) of fluorine to lower the boronic acid pKa to the physiological window (6.5–7.5). When coupled with a polymerizable vinyl group, these derivatives become the fundamental building blocks for:

  • "Artificial Pancreas" Systems: Hydrogels that swell and release insulin solely in response to hyperglycemic conditions.

  • Non-Invasive Diagnostics: Glucose-sensing contact lenses and colorimetric assays.

  • Glycoprotein Separation: High-specificity boronate affinity chromatography.

This guide details the synthesis, physicochemical tuning, and polymerization logic required to master these compounds.

Structural Classes & Nomenclature

It is critical to distinguish between the two primary isomers often conflated under the term "vinylbenzeneboronic acid."

FeatureType A: 4-Vinylphenylboronic Acid (VPBA) Type B: Styrylboronic Acid (Vinylboronic)
Structure Vinyl group and Boronic acid on the same benzene ring.Boronic acid attached directly to the vinyl double bond.
Primary Use Functional monomers for polymerization (side-chain functionalization).Cross-coupling partners (Suzuki-Miyaura) for synthesis .[1]
Fluorine Role Modulates pKa for ligand binding (Sugar/Diol).Modulates reactivity/stability of the C-B bond.
Focus of Guide Primary Focus (Bio-applications)Secondary Focus (Synthetic Intermediate)

Physicochemical Mechanics: The pKa Effect[2]

The core utility of F-VPBA derivatives lies in the relationship between Lewis acidity and sugar binding.

The Boronate Equilibrium

Boronic acids exist in an equilibrium between the neutral trigonal planar form (sp²) and the anionic tetrahedral form (sp³). Diols (like glucose) bind preferentially to the tetrahedral anion .

  • Unsubstituted PBA (pKa ~8.8): At pH 7.4, it is >95% neutral. Glucose binding is weak (

    
     is low).
    
  • Fluorinated PBA (pKa ~7.2): At pH 7.4, a significant fraction exists as the anion (or is easily converted upon binding), driving the equilibrium forward.

Quantitative Impact of Fluorination

The following table summarizes the pKa shifts achieved by fluorination positions relative to the boronic acid group.

DerivativeSubstituent PatternApprox. pKaPhysiological Binding Efficiency
PBA Unsubstituted8.8Poor
3-F-PBA meta-Fluoro7.8Moderate
4-F-PBA para-Fluoro8.6Poor (Resonance +R effect counteracts -I)
3,5-diF-PBA bis-meta-Difluoro7.2Optimal
2,4-diF-PBA ortho,para-Difluoro~7.0High (Steric hindrance may affect kinetics)

Expert Insight: Avoid ortho-fluorination if rapid binding kinetics are required. While ortho-F lowers pKa significantly, the steric bulk can retard the approach of the bulky glucose ring. Meta-substitution (3-F or 3,5-diF) is the sweet spot for bio-applications.

Synthesis Protocols

Synthesis of 3-Fluoro-4-Vinylphenylboronic Acid

This protocol avoids the use of unstable vinyl-lithium intermediates by installing the vinyl group before borylation or using a protected precursor. The most robust route for scale-up is the Magnesium-Halogen Exchange (Grignard) of the bromostyrene precursor.

Precursor: 4-Bromo-2-fluorostyrene (commercially available or synthesized via Wittig reaction of 4-bromo-2-fluorobenzaldehyde).

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Add magnesium turnings (1.2 equiv) and activate with iodine crystals.

  • Grignard Formation:

    • Dissolve 4-bromo-2-fluorostyrene (10 g, 1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Add 10% of the solution to the Mg turnings to initiate. (Note: The fluorine substituent pulls electron density, potentially making initiation sluggish; mild heating to 40°C may be required).

    • Once initiated (exotherm), add the remaining solution dropwise to maintain a gentle reflux. Stir for 2 hours at RT.

  • Borylation:

    • Cool the Grignard solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents polymerization of the vinyl group.

    • Add Trimethyl borate (B(OMe)₃, 2.0 equiv) dropwise over 30 minutes.

    • Allow the mixture to warm slowly to Room Temperature (RT) overnight.

  • Hydrolysis & Workup:

    • Cool to 0°C. Quench with 1M HCl until pH ~1. (Hydrolyzes the boronate ester to the acid).

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with brine, dry over MgSO₄.[2]

    • Inhibitor Addition: Add a trace amount of 4-tert-butylcatechol (TBC) or BHT to the organic layer before concentration to prevent spontaneous polymerization during rotary evaporation.

  • Purification: Recrystallize from water/acetonitrile or precipitate from ether into pentane.

Yield: Typically 50–65%.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-2-fluorostyrene Mg Mg / THF (Grignard Formation) Start->Mg Activation Borate B(OMe)3 (-78°C) Mg->Borate Electrophilic Trap Hydrolysis Acid Hydrolysis (HCl, pH 1) Borate->Hydrolysis Deprotection Product 3-Fluoro-4-vinyl- phenylboronic Acid Hydrolysis->Product Purification

Caption: Step-wise synthesis of fluorinated vinylphenylboronic acid via Grignard methodology.

Polymerization & Material Fabrication[4][5]

To create glucose-responsive materials, F-VPBA is rarely used as a homopolymer (which is brittle and insoluble). It is copolymerized with hydrophilic monomers like Acrylamide (AAm) or N-Isopropylacrylamide (NIPAM).

RAFT Polymerization Protocol (Controlled Architecture)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is preferred to control molecular weight and polydispersity (PDI).

Reagents:

  • Monomer: 3-Fluoro-4-vinylphenylboronic acid (10 mol%).

  • Co-monomer: Acrylamide (90 mol%).

  • CTA (Chain Transfer Agent): CPDB (Cumyl dithiobenzoate).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: DMF/Water (90:10).

Procedure:

  • Dissolve monomers, CTA, and AIBN (Ratio: [Monomer]:[CTA]:[Initiator] = 500:1:0.2) in the solvent.

  • Degassing: Purge with Argon for 30 minutes. Oxygen inhibition is fatal to RAFT.

  • Reaction: Heat to 70°C for 12–24 hours.

  • Termination: Cool to 0°C and expose to air.

  • Purification: Dialysis against water (MWCO 3.5 kDa) for 3 days to remove unreacted fluorinated monomer (which can be cytotoxic). Lyophilize to obtain the white polymer powder.

Mechanism of Action: Glucose Sensing[2][6]

The following diagram illustrates the "Sol-Gel" transition or swelling mechanism utilized in drug delivery.

GlucoseSensing State1 Resting State (Low Glucose) Polymer Collapsed/Hydrophobic Boronic Acid Neutral (sp2) Trigger Hyperglycemic Event (Glucose > 10mM) State1->Trigger Exposure State2 Binding State Glucose Diol binds Boron Forms Anionic Boronate (sp3) Trigger->State2 pKa assisted binding Action Hydrogel Swelling Charge Repulsion expands network Pores open -> Insulin Release State2->Action Hydration Action->State1 Glucose drops (Reversible)

Caption: Mechanism of glucose-triggered hydrogel expansion driven by fluorinated boronate ionization.

References

  • Mazzotti, A. R., et al. (2013). "Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society. Link

  • Matsumoto, A., et al. (2012). "Glucose-Responsive Gels Based on Phenylboronic Acid Derivatives." Biomacromolecules. Link

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews. Link

  • Ivanov, A. E., et al. (2004). "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron. Link

  • Wang, D., et al. (2018). "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers." ACS Sensors. Link

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 5-Fluoro-2-vinylbenzeneboronic Acid in the Synthesis of Bioactive Heterocycles

Abstract This application note details the synthetic utility of 5-Fluoro-2-vinylbenzeneboronic acid , a bifunctional organoboron building block. Uniquely positioned with an ortho-vinyl group and a C5-fluorine atom, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 5-Fluoro-2-vinylbenzeneboronic acid , a bifunctional organoboron building block. Uniquely positioned with an ortho-vinyl group and a C5-fluorine atom, this reagent serves as a "chemical linchpin" for constructing fused fluorinated heterocycles. We present two distinct, high-value workflows: (1) The synthesis of Fluorinated Benzoxaboroles (analogues of the antifungal drug Tavaborole) via oxidative cyclization, and (2) The construction of Fluorinated Phenanthridines via a Pd-catalyzed Suzuki-Aza-Heck cascade. These protocols are designed for medicinal chemists seeking to incorporate metabolic stability (via fluorination) into privileged scaffolds.

Introduction: The "Ortho-Vinyl" Advantage

The strategic value of 5-Fluoro-2-vinylbenzeneboronic acid lies in its orthogonal reactivity .

  • The Boronic Acid (C1): Enables Suzuki-Miyaura cross-coupling or acts as a directing group for Rh(III)-catalyzed C-H activation.

  • The Vinyl Group (C2): Serves as a handle for oxidation (to aldehydes/alcohols), olefin metathesis, or Heck-type insertions.

  • The Fluorine Atom (C5): Provides essential bioisosteric properties, enhancing lipophilicity and blocking metabolic oxidation at the typically reactive para-position relative to the vinyl group.

Reactivity Landscape

The following diagram illustrates the divergent pathways accessible from this single precursor.

ReactivityLandscape Start 5-Fluoro-2-vinylbenzeneboronic acid Path1 Oxidative Cleavage (OsO4 / NaIO4) Start->Path1 Dihydroxylation Path2 Pd-Catalyzed Cascade (Suzuki + Aza-Heck) Start->Path2 + 2-Bromoaniline Path3 Rh(III) Annulation (with Internal Alkynes) Start->Path3 C-H Activation Target1 5-Fluoro-benzoxaborole (Tavaborole Scaffold) Path1->Target1 Cyclodehydration Target2 Fluorinated Phenanthridines Path2->Target2 C-C / C-N Bond Formation Target3 Fluorinated Indenes/ Isoquinolines Path3->Target3 [3+2] Annulation

Figure 1: Divergent synthetic pathways for 5-Fluoro-2-vinylbenzeneboronic acid. The reagent acts as a precursor for both boron-heterocycles and nitrogen-heterocycles.

Application I: Synthesis of Fluorinated Benzoxaboroles

Benzoxaboroles are cyclic boronic acids with potent antifungal and anti-inflammatory activity (e.g., Tavaborole, Crisaborole). The 5-fluoro substitution mimics the electronic properties of these approved drugs.

Mechanism: Oxidative Cleavage-Cyclization

The transformation involves converting the vinyl group into a hydroxymethyl group (or aldehyde), which then intramolecularly traps the boronic acid to form the oxaborole ring.

Detailed Protocol

Target: 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

Reagents & Equipment[1][2]
  • Substrate: 5-Fluoro-2-vinylbenzeneboronic acid (1.0 equiv).

  • Oxidant: Sodium periodate (NaIO4, 3.0 equiv) and Osmium tetroxide (OsO4, 2.5 mol% - Caution: Highly Toxic).

  • Reductant: Sodium borohydride (NaBH4, 1.5 equiv).

  • Solvent: THF:Water (1:1).

  • Apparatus: 50 mL Round-bottom flask, ice bath, magnetic stirrer.

Step-by-Step Procedure
  • Dihydroxylation/Cleavage (Lemieux-Johnson Oxidation):

    • Dissolve 5-Fluoro-2-vinylbenzeneboronic acid (1 mmol, 166 mg) in THF (5 mL) and Water (5 mL).

    • Add 2,6-Lutidine (2.0 equiv) to buffer the solution (prevents protodeboronation).

    • Add OsO4 (2.5 mol%, as a 2.5% wt solution in t-BuOH). Stir for 5 minutes.

    • Add NaIO4 (3.0 equiv) in portions over 10 minutes. A white precipitate (NaIO3) will form.

    • Stir vigorously at 25°C for 3 hours. Checkpoint: TLC should show consumption of the vinyl starting material and formation of the intermediate aldehyde (2-formyl-5-fluorobenzeneboronic acid).

  • Reductive Cyclization:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaBH4 (1.5 equiv). The aldehyde is reduced to the benzyl alcohol, which spontaneously cyclizes with the boronic acid.

    • Stir for 1 hour at 0°C, then warm to room temperature.

  • Workup & Purification:

    • Quench with 1M HCl (carefully, to pH 2). This ensures the benzoxaborole is in its neutral, cyclized form.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (SiO2, 5% MeOH in DCM).

Yield Expectation: 75-85%. Data Validation: ^11B NMR should show a shift from ~30 ppm (boronic acid) to ~33 ppm (cyclic ester).

Application II: Pd-Catalyzed Cascade to Fluorinated Phenanthridines

This protocol utilizes the boronic acid for an initial Suzuki coupling, followed by a Heck-type cyclization using the vinyl handle. This is superior to traditional methods because it builds the central ring in a single pot.

Reaction Logic[3]
  • Suzuki Coupling: Ar-B(OH)2 + Ar'-Br → Biaryl intermediate.

  • Aza-Heck / Hydroamination: The nitrogen on the coupling partner attacks the vinyl group activated by Pd.

Detailed Protocol

Target: 3-Fluoro-6-methylphenanthridine.

Reagents
  • Substrate: 5-Fluoro-2-vinylbenzeneboronic acid (1.2 equiv).

  • Coupling Partner: o-Bromoaniline (1.0 equiv) or o-Bromoacetanilide (for better yields).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: PCy3 (Tricyclohexylphosphine, 10 mol%) or SPhos.

  • Base: K2CO3 (2.0 equiv).

  • Solvent: Toluene or DMF.

Step-by-Step Procedure
  • Setup:

    • In a glovebox or under Argon flow, charge a pressure vial with 5-Fluoro-2-vinylbenzeneboronic acid (1.2 mmol), o-bromoacetanilide (1.0 mmol), Pd(OAc)2 (11 mg), PCy3 (28 mg), and K2CO3 (276 mg).

    • Add degassed Toluene (5 mL).

  • Reaction:

    • Seal the vial and heat to 100°C for 12 hours.

    • Mechanism Note: The Suzuki coupling occurs first. The subsequent high temperature promotes the intramolecular Heck cyclization of the amide nitrogen onto the vinyl group, followed by aromatization (loss of acetyl group or oxidation depending on conditions).

  • Oxidative Aromatization (If needed):

    • If the dihydro-phenanthridine is isolated, add DDQ (1.1 equiv) in Toluene and reflux for 1 hour to fully aromatize.

  • Workup:

    • Filter through a pad of Celite to remove Palladium.

    • Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Data Summary & Troubleshooting

ParameterBenzoxaborole RoutePhenanthridine Route
Key Intermediate 2-Formyl-5-fluorobenzeneboronic acid2-Amino-4'-fluoro-2'-vinylbiphenyl
Critical Reagent OsO4 (Oxidant)Pd(OAc)2 / Ligand
Common Failure Mode Protodeboronation (Loss of B-group)Beta-hydride elimination (Side product)
Troubleshooting Use buffered conditions (Lutidine). Keep pH < 8.Use bulky, electron-rich ligands (PCy3, SPhos).
Fluorine Effect Increases Lewis Acidity of Boron (lower pKa).Deactivates the ring slightly for electrophilic steps.
Diagram: Catalytic Cycle (Phenanthridine Synthesis)

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Coord Pi-Coordination (Vinyl Group) RedElim->Coord Intramolecular Insert Migratory Insertion (C-N Bond) Coord->Insert Elim Beta-H Elimination (Aromatization) Insert->Elim Elim->Pd0 - HX

Figure 2: Simplified catalytic cycle showing the transition from Suzuki coupling (Blue nodes) to Heck-type cyclization (Red nodes).

References

  • Benzoxaborole Synthesis & Activity

    • Zhang, J., et al.[3] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 2013.[3] Link

    • Adamczyk-Woźniak, A., et al. "Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans." Molecules, 2020.[4] Link

  • Rh/Pd Catalyzed Annulations

    • Inami, A., et al. "Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate."[5] Organic Letters, 2023.[5] Link

    • Miura, T., et al. "Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes."[6] Organic Letters, 2005.[7] Link

  • Fluorinated Boronic Acid Properties

    • Leniak, A., et al. "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid." Molecules, 2020.[4] Link

Sources

Application

Cross-coupling reaction conditions for ortho-vinyl boronic acids

Application Note: Optimized Cross-Coupling of Ortho-Vinyl Boronic Acids Abstract Ortho-vinyl phenylboronic acids (2-vinylphenylboronic acids) represent a high-value but challenging class of synthons in drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cross-Coupling of Ortho-Vinyl Boronic Acids

Abstract

Ortho-vinyl phenylboronic acids (2-vinylphenylboronic acids) represent a high-value but challenging class of synthons in drug discovery. They serve as precursors for functionalized styrenes, indenes, and polycyclic heteroaromatics. However, their utility is often compromised by two competing failure modes: rapid protodeboronation (driven by the ortho-vinyl steric strain and electronic effects) and competitive Heck-type side reactions . This guide provides a mechanistically grounded approach to stabilizing these substrates while maximizing cross-coupling efficiency using next-generation Buchwald precatalysts and controlled basicity.

Part 1: The Mechanistic Challenge

To optimize yield, one must understand why these specific substrates fail. The ortho-vinyl group exerts significant steric pressure on the boron center, twisting the C-B bond out of planarity with the aryl ring.

  • Steric Inhibition of Transmetallation: The bulky ortho-vinyl group slows the approach of the boronate to the palladium(II) center during the transmetallation step.

  • Accelerated Protodeboronation: Because transmetallation is slow, the activated boronate species (

    
    ) accumulates in the basic media. This species is highly prone to hydrolysis (protodeboronation), effectively destroying the starting material before it can couple.
    
  • Vinyl Interference: In rare cases, the vinyl group can coordinate to the Pd center, acting as a "dummy ligand" that inhibits the catalytic cycle or promotes Heck coupling on the vinyl group rather than Suzuki coupling at the boron.

Visualizing the Competition

The following diagram illustrates the "Race against Time" between the desired coupling and the destructive hydrolysis.

G cluster_0 Critical Failure Point Start Ortho-Vinyl Boronic Acid Boronate Activated Boronate Species [Ar-B(OH)3]- Start->Boronate Fast Equilibrium Base Base Activation (OH- / CO3--) Base->Boronate TM_State Transmetallation (Sterically Hindered) Boronate->TM_State Slow Approach Waste Protodeboronation (Styrene Waste) Boronate->Waste Hydrolysis (If TM is slow) Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->TM_State Catalyst Entry Product Coupled Biaryl Product TM_State->Product Reductive Elimination

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.

Part 2: Catalyst & Ligand Selection Strategy

Standard conditions (e.g., Pd(PPh3)4) often fail with ortho-vinyl boronic acids because the triphenylphosphine ligand is not electron-rich enough to facilitate oxidative addition, nor bulky enough to force the reductive elimination of the crowded product.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos SPhos provides the optimal balance of electron richness (for oxidative addition) and bulk. The methoxy groups on SPhos provide hemolabile coordination, stabilizing the Pd(0) species while creating a "pocket" that accelerates transmetallation of hindered boronates.
Pd Source Pd(OAc)2 or Pd-G2/G3 Precatalysts Using a precatalyst (e.g., XPhos Pd G2) ensures a strictly 1:1 L:Pd ratio, preventing excess ligand from inhibiting the reaction.
Base K3PO4 (Tribasic Potassium Phosphate)Phosphate is a milder base than hydroxide or alkoxide. It buffers the pH, generating just enough active boronate for the reaction without overwhelming the system, thus suppressing protodeboronation.
Solvent Toluene/Water (10:1) or Dioxane/Water A biphasic system is crucial. The boronic acid remains largely in the organic phase, protecting it from the aqueous base until it reaches the interface, acting as a "slow-release" mechanism.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Best for: Sterically hindered 2-vinylphenylboronic acids coupling with aryl chlorides or bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ortho-Vinyl Phenylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 Precatalyst (1-2 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and K3PO4.

  • Catalyst Addition:

    • If using Precatalyst: Add SPhos Pd G2 solid directly to the vial.

    • If using separate Pd/Ligand: Add Pd(OAc)2 and SPhos solids.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times . Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. If protodeboronation is observed (appearance of styrene), lower the temperature to 60 °C and increase reaction time.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4, filter, and concentrate.

Protocol B: The "anhydrous" Alternative (For Ultra-Labile Substrates)

Best for: Substrates that protodeboronate instantly in water.

Reagents:

  • Base: CsF (Cesium Fluoride) (2.0 equiv) or K2CO3 (anhydrous).

  • Solvent: Anhydrous THF or Dioxane.

  • Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4 (5 mol%).

Rationale: Fluoride activates the boronic acid (forming a boronate-fluoride complex) without the high pH associated with hydroxide bases, significantly reducing protodeboronation rates.

Part 4: Troubleshooting & Optimization Matrix

Use the following decision tree to troubleshoot low yields.

DecisionTree Problem Low Yield Observed Analyze Analyze Crude Mixture (LCMS/NMR) Problem->Analyze Result1 Starting Material Remaining Analyze->Result1 Result2 Protodeboronated Product (Styrene) Analyze->Result2 Result3 Homocoupling (Biaryl) Analyze->Result3 Solution1 Catalyst Inactive: Switch to SPhos/XPhos Increase Temp Result1->Solution1 Solution2 Base too strong: Switch to K3PO4 or CsF Reduce Water ratio Result2->Solution2 Solution3 Oxygen Leak: Degas more thoroughly Switch to Pd(0) source Result3->Solution3

Figure 2: Troubleshooting logic flow for cross-coupling failures.

Part 5: References & Authority

  • Barder, T. E., & Buchwald, S. L. (2007). "Improved catalysts for the palladium-catalyzed synthesis of hindered biaryls." Journal of the American Chemical Society.[1][2][3] Link

    • Core Reference: Establishes SPhos as the premier ligand for ortho-substituted coupling.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

    • Mechanistic Insight: Detailed analysis of protodeboronation pathways.[4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.[1][2][3] Link

    • Protocol Validation: Demonstrates the utility of XPhos Pd G2 in challenging couplings.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

    • Alternative Strategy: Use of trifluoroborates if the boronic acid is too unstable.

Sources

Method

Using 5-Fluoro-2-vinylbenzeneboronic acid as a building block in drug discovery

Executive Summary In the landscape of modern medicinal chemistry, 5-Fluoro-2-vinylbenzeneboronic acid represents a "trident" building block, offering three distinct reactive handles: a boronic acid for cross-coupling, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-Fluoro-2-vinylbenzeneboronic acid represents a "trident" building block, offering three distinct reactive handles: a boronic acid for cross-coupling, a vinyl group for cyclization or bioconjugation, and a fluorine atom for metabolic modulation. This guide details the handling, stability, and synthetic utility of this reagent, focusing on its application in constructing fluorinated heterocycles (isoquinolines) and its emerging role in bioorthogonal chemistry.

Chemical Profile & Handling

Technical Specifications
PropertyDetail
Chemical Name 5-Fluoro-2-vinylbenzeneboronic acid
CAS Number 2446429-28-1
Molecular Formula C₈H₈BFO₂
Molecular Weight 165.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents.[1]
Stability & Storage (The "Expert's Corner")

Critical Warning: Unlike simple arylboronic acids, ortho-vinylboronic acids are susceptible to spontaneous polymerization and protodeboronation.

  • Polymerization: The vinyl group can polymerize via free-radical mechanisms, especially if the material is stored in concentrated solution or exposed to light/heat.

  • Protodeboronation: The ortho-vinyl group can accelerate C-B bond cleavage under acidic conditions.

Storage Protocol:

  • Temperature: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: If long-term storage is required, convert to the pinacol ester or the potassium trifluoroborate salt , both of which are significantly more stable than the free acid.

  • Inhibitors: Commercial preparations often contain trace amounts of radical inhibitors (e.g., BHT). Do not remove these unless strictly necessary for sensitive catalytic steps.

Strategic Utility Map

This diagram illustrates how this single building block serves as a divergent precursor for multiple high-value drug scaffolds.

G cluster_0 Key Transformation Pathways Start 5-Fluoro-2-vinyl benzeneboronic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki Cyclization Tandem Cyclization (Heck/Imine) Start->Cyclization Bioorth iEDDA Reaction (Tetrazine Ligation) Start->Bioorth Styrene Fluorinated Styrenes (Resveratrol analogs) Suzuki->Styrene Isoquinoline 6-Fluoroisoquinolines (Kinase Inhibitors) Cyclization->Isoquinoline Label Bioorthogonal Probes (Drug Delivery) Bioorth->Label

Caption: Divergent synthetic pathways accessible from 5-Fluoro-2-vinylbenzeneboronic acid.

Application Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of fluorinated biaryl styrenes without polymerization side-products.

Rationale: Standard Suzuki conditions (high heat, strong base) can trigger polymerization of the vinyl group. This protocol uses milder conditions to preserve the alkene.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 5-Fluoro-2-vinylbenzeneboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for robustness.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Additives: BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) - Crucial to inhibit radical polymerization.

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Dissolve the BHT in the solvent.

  • Initiation: Add the solvent mixture to the solids. Add the Pd catalyst last under a positive pressure of Argon.

  • Reaction: Heat to 60°C (not reflux) for 4–6 hours. Monitor by LC-MS.[2]

    • Note: Higher temperatures (>80°C) significantly increase oligomer formation.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. Caution: The product styrene may also be sensitive; store at low temperature.

Protocol B: Modular Synthesis of 6-Fluoroisoquinolines

Objective: Constructing the isoquinoline core via a tandem Suzuki-Condensation-Cyclization sequence.

Mechanism: The boronic acid is first coupled to an ortho-halo aldehyde or imine. The pendant vinyl group then undergoes cyclization (often via electrocyclization or Heck-type closure) to form the pyridine ring of the isoquinoline.

Target Scaffold: 6-Fluoro-3-substituted isoquinolines.

Workflow Diagram:

Isoquinoline Step1 Step 1: Suzuki Coupling (Partner: 2-Bromo-benzaldehyde) Intermed Intermediate: 2-(5-Fluoro-2-vinylphenyl) benzaldehyde Step1->Intermed Pd(PPh3)4, Na2CO3 Step2 Step 2: Imine Formation (Add: Primary Amine R-NH2) Intermed->Step2 Dehydration Step3 Step 3: Cyclization (Cu(OTf)2 or Thermal) Step2->Step3 6π-Electrocyclization Final Product: Functionalized Fluoroisoquinoline Step3->Final Oxidation/Aromatization

Caption: Stepwise assembly of the isoquinoline core using the vinyl and aldehyde handles.

Detailed Procedure:

  • Coupling: React 5-Fluoro-2-vinylbenzeneboronic acid with 2-bromobenzaldehyde (or a heterocyclic equivalent) using Protocol A conditions. Isolate the biaryl aldehyde intermediate.

  • Condensation: Dissolve the intermediate (1.0 equiv) in Toluene. Add a primary amine (1.2 equiv) (e.g., aniline or benzylamine) and molecular sieves (4Å). Stir at RT for 2 hours to form the imine .

  • Cyclization:

    • Method A (Thermal): Heat the imine solution to 100°C in a sealed tube. The vinyl group participates in a 6π-electrocyclization followed by oxidation to yield the isoquinoline.

    • Method B (Metal-Catalyzed): Add Cu(OTf)₂ (5 mol%) to facilitate the ring closure under milder conditions (60-80°C).

  • Validation: The fluorine signal in ¹⁹F NMR will shift significantly upon cyclization, providing a convenient handle for monitoring reaction progress.

Advanced Application: Bioorthogonal Labeling

Vinylboronic acids have emerged as rapid reacting partners for tetrazines in the inverse electron-demand Diels-Alder (iEDDA) reaction.[3]

  • Advantage: The reaction is faster than standard alkene-tetrazine ligations due to the electronic activation by the boron atom.

  • Use Case: 5-Fluoro-2-vinylbenzeneboronic acid can be attached to a drug payload. Upon exposure to a tetrazine-bearing antibody or probe, the ligation occurs, potentially releasing the drug or activating a fluorophore ("Click-to-Release").

  • Reference: See Eising et al. (2016) for kinetic data on vinylboronic acid-tetrazine ligations [1].

References

  • Vinylboronic Acids in Bioorthogonal Chemistry: Eising, S., Lelivelt, F., & Bonger, K. M. (2016). "Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction." Angewandte Chemie International Edition, 55(40), 12243-12247. Link

  • Suzuki Coupling of Vinylboronates: Molander, G. A., & Bernhardt, J. T. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 68(14), 5534–5539. Link

  • Isoquinoline Synthesis: Roesch, K. R., & Larock, R. C. (1999).[4] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of Imines." Organic Letters, 1(4), 553–556. Link

  • Stability of Vinylboronic Acids: Kerins, F., & O'Shea, D. F. (2006). "Generation of Substituted Styrenes via Suzuki-Miyaura Cross-Coupling of Vinylboronic Acids." Journal of Organic Chemistry, 67(14), 4968-4971. Link

Sources

Application

Application Note: Strategic Heck Functionalization of 5-Fluoro-2-vinylbenzeneboronic Acid Derivatives

Part 1: Strategic Overview & Mechanistic Insight[1] The "Linchpin" Scaffold 5-Fluoro-2-vinylbenzeneboronic acid (and its esters) represents a high-value "linchpin" scaffold in medicinal chemistry. It offers three distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight[1]

The "Linchpin" Scaffold

5-Fluoro-2-vinylbenzeneboronic acid (and its esters) represents a high-value "linchpin" scaffold in medicinal chemistry. It offers three distinct points of leverage for diversity-oriented synthesis (DOS):

  • The Vinyl Group (C2): An acceptor for Heck coupling or olefin metathesis.

  • The Boronyl Group (C1): A latent nucleophile for Suzuki-Miyaura coupling.

  • The Fluorine Substituent (C5): A metabolic blocking group that modulates pKa and lipophilicity (Bioisostere).

The Orthogonality Challenge

The primary challenge in utilizing this scaffold is Chemoselectivity . Both the vinyl group (Heck manifold) and the boronic acid (Suzuki manifold) are reactive toward Palladium(0).

  • The Risk: Under standard aqueous/basic Suzuki conditions, the boronic acid will transmetallate and couple with the aryl halide before or concurrently with the Heck reaction, leading to polymerization or complex mixtures. Furthermore, free boronic acids are prone to protodeboronation at high temperatures.

  • The Solution: The "Boron-Masking" Strategy . By utilizing the MIDA (N-methyliminodiacetic acid) boronate or Pinacol ester derivatives, the boron moiety is rendered inert (sp3 hybridized in MIDA) or less reactive, allowing the Heck cycle to proceed exclusively on the vinyl group.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision pathways required to achieve selective functionalization.

Chemoselectivity Start 5-Fluoro-2-vinylbenzene- boronic acid Decision Protection Strategy Start->Decision FreeAcid Free Acid / Pinacol Decision->FreeAcid Standard MIDA MIDA Boronate (sp3 Hybridized) Decision->MIDA Recommended Reaction Pd-Catalyzed Reaction (Ar-X + Base) FreeAcid->Reaction Aq. Base MIDA->Reaction Anhydrous Base PathA Suzuki Dominant (Transmetallation) Reaction->PathA Free B(OH)2 PathB Heck Dominant (Migratory Insertion) Reaction->PathB Masked Boron ProductA Biaryl Product (Vinyl Intact) PathA->ProductA ProductB Functionalized Stilbene (Boron Intact) PathB->ProductB

Figure 1: Chemoselectivity Decision Tree. Masking the boron as a MIDA boronate shuts down the Suzuki pathway, enabling exclusive Heck functionalization.

Part 2: Applications & Workflows

Application A: Synthesis of Fluorinated Stilbenes (Sequential Coupling)

This workflow is ideal for generating libraries of non-symmetrical terphenyls or stilbenes often found in anticancer agents. The 5-Fluoro group remains on the central ring, providing metabolic stability.

The Logic:

  • Heck Reaction: Couples an Aryl Halide to the vinyl group. The MIDA boronate tolerates the thermal conditions (80-100°C) required for Heck coupling without hydrolyzing.

  • Hydrolysis: Mild base hydrolyzes the MIDA group to the active boronic acid.

  • Suzuki Coupling: The newly liberated boronic acid is coupled with a second (different) Aryl Halide.

Application B: Modular Synthesis of Fluorinated Isoquinolines

By coupling the 5-Fluoro-2-vinylbenzene derivative with an ortho-halo-benzaldehyde or similar electrophile, the resulting stilbene intermediate can undergo condensation/cyclization to form isoquinolines.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of the MIDA-Boronate Derivative

If the MIDA ester is not commercially available, it must be synthesized from the free acid to ensure Heck selectivity.

Reagents:

  • 5-Fluoro-2-vinylbenzeneboronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene/DMSO (10:1)

  • Dean-Stark apparatus

Procedure:

  • Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux under a Dean-Stark trap for 12–16 hours to remove water.

  • Concentrate the solvent in vacuo.

  • Recrystallize from Acetone/Ether to yield the stable, crystalline MIDA boronate.

Protocol 2: Anhydrous Heck Coupling (The "Boron-Safe" Method)

This protocol is optimized to prevent protodeboronation and Suzuki competition.

Scope: Coupling of 5-Fluoro-2-vinylphenyl MIDA boronate with Aryl Bromides.

Reagents & Equipment:

  • Substrate: 5-Fluoro-2-vinylphenyl MIDA boronate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(o-tol)₃ (10 mol%) or SPhos (for difficult substrates)

  • Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) OR Anhydrous K₂CO₃ (3.0 equiv)

    • Note: Ag₂CO₃ often enhances Heck selectivity by acting as a halide scavenger, but anhydrous K₂CO₃ is more economical and sufficient for MIDA systems.

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

  • Vessel: Sealed pressure vial or Schlenk tube (Argon atmosphere)

Step-by-Step Methodology:

  • Setup (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with the MIDA boronate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, and Base.

    • Critical: Ensure all solids are completely dry. Moisture is the enemy of chemoselectivity here.[2]

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous DMF/DMAc via syringe.

  • Reaction:

    • Seal the vial and heat to 90–100°C for 12–24 hours.

    • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the Aryl Bromide. The MIDA boronate spot may be polar; ensure your TLC eluent is polar enough (e.g., 50% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash with Water (x3) to remove DMF. Note: Do this quickly to avoid hydrolyzing the MIDA group if you plan to store the intermediate.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography on silica gel. MIDA boronates are stable to silica. Elute with EtOAc/Hexanes gradients.

Data Output Table: Expected Results

ParameterSpecificationNotes
Yield 70–90%Lower yields with electron-rich Aryl Bromides.
Selectivity >95% trans (E-isomer)Heck reaction is stereoselective for E-stilbenes.
MIDA Integrity >98% RetentionNo Suzuki coupling observed under anhydrous conditions.
By-products <5% ProtodeboronationControlled by anhydrous conditions.

Part 4: Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Setup Step 1: Anhydrous Setup (Dry DMF, Ar line) Reagents Step 2: Add Reagents (MIDA-Boronate + Ar-Br + Pd/L + Base) Setup->Reagents Heat Step 3: Heat to 100°C (12-24h) Reagents->Heat Check Checkpoint: TLC/LCMS Is Ar-Br consumed? Heat->Check Check->Heat No (Add more catalyst) Workup Step 4: Workup (EtOAc/H2O Wash) Check->Workup Yes Purify Step 5: Column Chromatography (Isolate MIDA-Stilbene) Workup->Purify

Figure 2: Operational Workflow for Anhydrous Heck Coupling.

Common Failure Modes
  • Observation: Formation of Biaryl (Suzuki Product).

    • Cause: Presence of water in the solvent or base.

    • Fix: Use fresh anhydrous DMF and flame-dry glassware. Switch to Ag₂CO₃ base.

  • Observation: Low Conversion of Aryl Bromide.

    • Cause: Catalyst poisoning or inactive vinyl group.

    • Fix: Increase temperature to 110°C. Switch ligand to SPhos or P(t-Bu)₃ (more active for oxidative addition).

  • Observation: Loss of Boron (Protodeboronation).[3]

    • Cause: Reaction temperature too high for too long; "free" boronic acid present.

    • Fix: Ensure MIDA protection is complete before starting. Lower temp to 80°C and extend time.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for the Synthesis of Polyene Natural Products." Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Key citation for the orthogonality of MIDA boron
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

    • Comprehensive review on boron stability and protodeboron
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

    • Foundational text for Heck reaction conditions and ligand effects.
  • Molander, G. A., & Brown, A. R. (2006). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 71(26), 9681–9686. Link

    • Alternative strategy using BF3K salts if MIDA is unsuitable.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of 5-Fluoro-2-vinylbenzeneboronic acid

Welcome to the technical support center for 5-Fluoro-2-vinylbenzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-2-vinylbenzeneboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability and reactivity of this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate common issues, primarily the undesired side reaction of protodeboronation.

Understanding the Challenge: The Dichotomy of 5-Fluoro-2-vinylbenzeneboronic acid

5-Fluoro-2-vinylbenzeneboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of three key functional groups: a boronic acid for coupling, a vinyl group for further transformations, and a fluorine atom, a common bioisostere in medicinal chemistry.[2]

However, the very features that make this molecule attractive also contribute to its primary instability: a susceptibility to protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 4-fluoro-1-vinylbenzene as a byproduct and a reduction in the yield of the desired coupled product.[3][4]

The electronic properties of the substituents play a crucial role. The fluorine atom, being electron-withdrawing, increases the Lewis acidity of the boron center, which can accelerate base-catalyzed protodeboronation.[2][5] Conversely, the vinyl group can participate in the pi-system of the aromatic ring, influencing its electronic density. Understanding this delicate electronic balance is key to preventing protodeboronation.

Below, we address the most common issues encountered when working with 5-Fluoro-2-vinylbenzeneboronic acid and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Minimizing Protodeboronation

Issue 1: Low yields in Suzuki-Miyaura coupling due to a suspected protodeboronation.

Root Cause Analysis:

Protodeboronation of arylboronic acids is often catalyzed by aqueous acidic or basic conditions.[4][5] In Suzuki-Miyaura couplings, the basic conditions required for the transmetalation step are a primary driver of this undesired side reaction.[6] The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[3] For many arylboronic acids, the rate of protodeboronation increases significantly at higher pH.[7]

Solutions & Experimental Protocols:

To favor the desired cross-coupling reaction over protodeboronation, the kinetics of the Suzuki-Miyaura coupling must be significantly faster than the C-B bond cleavage.[8]

The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.

  • Recommendation: Use milder bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) are often preferable to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

Table 1: Effect of Base on a Model Suzuki-Miyaura Reaction

BaseRelative Rate of Protodeboronation (qualitative)Typical Yield of Desired Product
NaOHHigh40-60%
K₂CO₃Moderate70-85%
K₃PO₄Low>90%
Cs₂CO₃Low>90%

Note: Yields are illustrative and can vary based on substrates, catalyst, and other reaction conditions.

Converting the boronic acid to a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy.[8] These esters are more stable to protodeboronation and slowly hydrolyze in the reaction mixture to release the boronic acid. This "slow-release" approach maintains a low concentration of the reactive boronic acid, minimizing side reactions.[7]

  • Recommendation: Prepare the MIDA boronate ester of 5-Fluoro-2-vinylbenzeneboronic acid prior to the coupling reaction.

dot

slow_release Boronic_Acid 5-Fluoro-2-vinyl- benzeneboronic acid (High Concentration, Prone to Protodeboronation) Desired_Product Desired Coupled Product Boronic_Acid->Desired_Product Fast Suzuki Coupling Side_Product Protodeboronation (Side Product) Boronic_Acid->Side_Product Minimized Protodeboronation MIDA_Ester MIDA Boronate Ester (Stable Reservoir) Reaction_Medium Suzuki Coupling Reaction Medium (Basic, Aqueous) MIDA_Ester->Reaction_Medium Slow Hydrolysis Reaction_Medium->Boronic_Acid Controlled Release (Low Concentration)

Caption: Slow-release strategy using a MIDA boronate ester.

Protocol 2: Suzuki-Miyaura Coupling via a MIDA Boronate Ester [8]

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • 5-Fluoro-2-vinylbenzeneboronic acid MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • XPhos Pd G2 (2 mol%)

    • Solvent: THF/Water (10:1 mixture), degassed.

  • Reaction Setup (under inert atmosphere, e.g., in a glovebox):

    • To a reaction vial, add the aryl halide, 5-Fluoro-2-vinylbenzeneboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2.

    • Add the degassed THF/water solvent mixture.

    • Seal the vial and stir the reaction at the desired temperature (e.g., 70-80 °C), monitoring by LC-MS or TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The efficiency of the catalyst system is paramount. A highly active catalyst will promote a rapid catalytic turnover, ensuring the cross-coupling reaction outcompetes protodeboronation.[8]

  • Recommendation: Employ highly active palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[9]

Frequently Asked Questions (FAQs)

Q1: My 5-Fluoro-2-vinylbenzeneboronic acid appears to be degrading upon storage. What are the optimal storage conditions?

A1: Arylboronic acids can be sensitive to air and moisture. It is recommended to store 5-Fluoro-2-vinylbenzeneboronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.[10] Avoid repeated exposure to ambient air. For long-term storage, consider storing in a desiccator.

Q2: I am observing the formation of a homocoupled biphenyl byproduct in my reaction. How can I minimize this?

A2: Homocoupling of boronic acids can be promoted by the presence of oxygen or certain palladium(II) species.[9]

  • Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[9]

  • Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.[9]

Q3: Can I use anhydrous conditions to prevent protodeboronation?

A3: While protodeboronation is often associated with aqueous media, it can still occur under anhydrous conditions, especially with certain bases. However, using anhydrous solvents and reagents can certainly help to minimize water-mediated decomposition pathways. Some Suzuki-Miyaura protocols have been developed for anhydrous conditions, often using boronic esters instead of boronic acids.[7]

Q4: How does the vinyl group affect the stability of the boronic acid?

A4: Vinylboronic acids are generally observed to be relatively stable towards protodeboronation compared to many heteroarylboronic acids. However, the electronic interplay with the fluoro substituent in 5-Fluoro-2-vinylbenzeneboronic acid can still render it susceptible under basic conditions.

dot

electronic_effects cluster_molecule 5-Fluoro-2-vinylbenzeneboronic acid cluster_effects Impact on Protodeboronation Aryl_Ring Aromatic Ring Boronic_Acid Boronic Acid (Lewis Acidic) Aryl_Ring->Boronic_Acid Electronic Influence on C-B Bond Fluorine Fluorine (-I, +M effect) Fluorine->Aryl_Ring Inductive Withdrawal (-I) Resonance Donation (+M) Vinyl Vinyl Group (-I, +M effect) Vinyl->Aryl_Ring Inductive Withdrawal (-I) Resonance Donation (+M) Increased_Acidity Increased Lewis Acidity of Boron Boronic_Acid->Increased_Acidity Base_Catalysis Enhanced Rate of Base-Catalyzed Attack Increased_Acidity->Base_Catalysis Stability Overall Stability is a Balance of Competing Effects

Caption: Electronic effects influencing protodeboronation.

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Fluoro-2-vinylbenzeneboronic acid, incorporating best practices to suppress protodeboronation.

Reagents & Materials:

  • 5-Fluoro-2-vinylbenzeneboronic acid (1.1 eq.)

  • Aryl halide (1.0 eq.)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0-3.0 eq.)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 5-Fluoro-2-vinylbenzeneboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Troubleshooting Common Issues in the General Protocol

ObservationPotential CauseSuggested Action
Low ConversionInactive catalystUse a fresh batch of catalyst or consider a more active pre-catalyst.[9]
Insufficient base activityEnsure the base is finely powdered and anhydrous.[9]
Significant ProtodeboronationBase is too strong or reaction time is too longSwitch to a milder base (K₃PO₄). Use a more active catalyst to shorten reaction time.[8]
Formation of Homocoupled ProductPresence of oxygenEnsure thorough degassing of solvents and maintain a strict inert atmosphere.[9]

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Li, M., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(20), 2039-2042.
  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of. Journal of the American Chemical Society, 132(48), 17096–17098.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • BenchChem. (2025). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • Cox, P. A., et al. (2016).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Barker, G., et al. (2015). A mild gold-catalyzed protodeboronation reaction. The Journal of Organic Chemistry, 80(19), 9807–9816.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586–12597.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1294.
  • Fisher Scientific. (2025).
  • Merck Millipore. (2013).
  • Synquest Labs. (n.d.). 5-Fluoro-2-(methylcarbamoyl)
  • Cheon, C.-H., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Lloyd-Jones, G. C. (2022).
  • Sigma-Aldrich. (n.d.). (5-Fluoro-2-formylphenyl)boronic acid.
  • Leermann, T., et al. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Chemistry Portal.
  • Mao, Z., et al. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Organic Chemistry Portal.
  • Hall, D. G. (2022).
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rozen, S., et al. (2013). Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Toste, F. D., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed.
  • Lloyd-Jones, G. C., et al. (2016).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Alcarazo, M., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Fluoro-2-hydroxyphenylboronic Acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Hayashi, T., et al. (2012). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids.
  • Organic Chemistry Portal. (n.d.).
  • Molander, G. A., & Brown, H. C. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzoic acid synthesis.
  • CymitQuimica. (n.d.). 5-Fluoro-2-formylbenzeneboronic acid.

Sources

Optimization

Solving solubility issues with 5-Fluoro-2-vinylbenzeneboronic acid in water

Executive Summary & Chemical Profile The Problem: Users frequently report that 5-Fluoro-2-vinylbenzeneboronic acid (CAS: 15016-42-9) floats as a hydrophobic solid or forms a gummy precipitate in water, even at low concen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Problem: Users frequently report that 5-Fluoro-2-vinylbenzeneboronic acid (CAS: 15016-42-9) floats as a hydrophobic solid or forms a gummy precipitate in water, even at low concentrations.

The Root Cause: This behavior stems from three converging factors:

  • Boroxine Cycle: In its solid state, this compound exists largely as a cyclic trimer (boroxine), which is significantly more hydrophobic than the free acid.[1]

  • Vinyl Lipophilicity: The ortho-vinyl group adds substantial non-polar surface area and steric bulk, reducing the hydration energy of the molecule.

  • Polymerization Risk: Unlike simple phenylboronic acid, the vinyl group makes this a styrene derivative.[1] Aggressive heating (a common solubility fix) can trigger radical polymerization, creating irreversible "gunk."[1]

This guide provides three validated protocols to solubilize this reagent without compromising its chemical integrity.

The Solubility Mechanism

To solve the solubility issue, you must manipulate the equilibrium between the insoluble boroxine, the free acid, and the soluble boronate anion.

Visualizing the Equilibrium

SolubilityEquilibrium cluster_legend Key Strategy Solid Solid Reagent (Boroxine/Anhydride) FreeAcid Free Boronic Acid (Neutral, Low Solubility) Solid->FreeAcid + H2O (Slow) FreeAcid->Solid - H2O (Dehydration) Anion Boronate Anion (Charged, High Solubility) FreeAcid->Anion + OH- (pH > pKa) Polymer Polymerized By-product (Irreversible Gunk) FreeAcid->Polymer Heat / Radicals Anion->FreeAcid + H+ (Acidification) Target: Shift Equilibrium Right Target: Shift Equilibrium Right

Figure 1: The equilibrium landscape. The goal is to drive the reaction toward the green 'Anion' state without triggering the red 'Polymer' pathway.

Troubleshooting Protocols

Choose the protocol that matches your downstream application.[1]

Protocol A: pH Swing (Recommended for Chemical Synthesis)

Best for: Suzuki-Miyaura couplings or reactions tolerant of basic pH.

The Logic: The 5-Fluoro substituent is electron-withdrawing, which lowers the pKa of the boronic acid (estimated pKa ≈ 8.0–8.3) compared to phenylboronic acid (pKa 8.8).[1] By raising the pH slightly above this pKa, you convert the neutral acid into the highly soluble boronate anion.

StepActionTechnical Note
1 Suspend the solid in water.It will likely float or clump.[1] Do not panic.
2 Add 1.1 equivalents of Base.Use 1M NaOH or K₂CO₃.[1] Avoid ammonia (forms dative bonds).[1]
3 Sonicate (Do NOT Heat).Sonication breaks up boroxine aggregates.[1] Heating risks vinyl polymerization.
4 Verify Dissolution.[1]The solution should become clear. If not, add base dropwise up to pH 9.[1]5.
5 Use immediately.Warning: Prolonged storage at high pH (>10) can lead to protodeboronation (C-B bond cleavage).[1]
Protocol B: The "Co-Solvent Trick" (Recommended for Biological Assays)

Best for: Assays where high pH is toxic or incompatible.

The Logic: Water alone cannot break the boroxine lattice energy. A water-miscible organic solvent dissolves the boroxine first, allowing water to then hydrolyze it into the monomeric acid.

  • Dissolve the 5-Fluoro-2-vinylbenzeneboronic acid in DMSO (Dimethyl sulfoxide) to create a 100 mM stock solution.

    • Why DMSO? It is an excellent hydrogen bond acceptor that stabilizes the monomeric form.

  • Add this stock dropwise to your aqueous buffer while vortexing.

  • Limit: Keep final DMSO concentration < 5% (v/v) to maintain solubility.

Protocol C: Diol Complexation (For Neutral pH Stability)

Best for: Long-term storage in aqueous media or strictly neutral conditions.

The Logic: Boronic acids form stable, water-soluble cyclic esters with 1,2-diols.[1] This mimics the "sugar sensor" mechanism of boronic acids.

  • Reagent: Add 1-2 equivalents of Sorbitol or Glycerol to the water.

  • Result: The boronic acid forms a boronate ester with the diol, which is significantly more soluble than the free acid at neutral pH (7.0–7.4).[1]

  • Caveat: This "caps" the boron.[1] If your downstream reaction requires the free boronic acid (e.g., binding to a protein active site), this method may inhibit activity.[1]

Critical Stability Warnings

The "Vinyl" Hazard: Polymerization

The 2-vinyl group makes this molecule a styrene derivative. Styrenes polymerize via free-radical mechanisms, often initiated by heat or light.[1]

  • Symptom: The solution turns cloudy and precipitates a white, plastic-like solid that does not redissolve with base.[1]

  • Prevention:

    • Never heat above 40°C to dissolve.[1]

    • If heating is required for a reaction, add a radical inhibitor (e.g., BHT) if your chemistry permits.[1]

The "Fluoro" Hazard: Protodeboronation

The 5-Fluoro group is electron-withdrawing.[2] While this helps solubility (lower pKa), it also makes the C-B bond more susceptible to hydrolytic cleavage under basic conditions.[1]

  • Mechanism: Base attacks the boron -> Boronate anion forms -> C-B bond breaks -> 3-Fluorostyrene is formed (an oily, volatile liquid).[1]

  • Mitigation: Do not store the solution at pH > 10 for more than 2-4 hours. Prepare fresh.

Frequently Asked Questions (FAQ)

Q: I followed Protocol A, but the solution is still slightly hazy. Why? A: You likely have "Boroxine Memory."[1] The cyclic trimer is kinetically slow to hydrolyze even when the thermodynamics favor the acid. Action: Sonicate the solution for 5-10 minutes. Do not filter immediately, or you will lose your reagent.[1]

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol can form ethyl esters with the boronic acid (boronic esters), which are often oils.[1] These hydrolyze back to the acid in water, but the kinetics can be unpredictable. DMSO is chemically inert toward esterification.[1]

Q: My reaction failed, and I smell a "plastic" odor. A: You likely polymerized the vinyl group.[1] This happens if you used old stock that had already begun oligomerizing in the solid state.[1] Check: Run an H-NMR. If the vinyl proton peaks (typically δ 5.0–7.0 ppm) are broadened or missing, discard the solid.[1]

Decision Matrix

Use this flowchart to select the correct solubilization method.

DecisionMatrix Start Start: Need to Dissolve 5-Fluoro-2-vinylbenzeneboronic Acid Q_pH Can your application tolerate pH 9-10? Start->Q_pH Q_Org Can you use organic solvents (DMSO)? Q_pH->Q_Org No MethodA Protocol A: Base (NaOH) (Best for Suzuki Coupling) Q_pH->MethodA Yes MethodB Protocol B: DMSO Stock (Best for Bio-Assays) Q_Org->MethodB Yes (<5%) MethodC Protocol C: Diol Complexation (Best for Neutral Storage) Q_Org->MethodC No (Strictly Aqueous)

Figure 2: Workflow for selecting the appropriate solubilization strategy based on experimental constraints.

References

  • Hall, D. G.[1] (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

    • Foundational text on boroxine-acid equilibrium and pKa properties.
  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]

    • Key data on the stability of vinylboronic acids and the kinetics of protodeboron
  • Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan, 75(8), 1763–1769. Link[1]

    • Detailed thermodynamics of the dehydr
  • Eising, S., et al. (2016).[1][3] Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.[1][3] Chemistry – A European Journal, 22(35), 12218–12223.[1] Link[1]

    • Validates the use of vinylboronic acids in aqueous biological buffers and discusses their stability.

Sources

Troubleshooting

Minimizing homocoupling side reactions with vinylboronic acids

Subject: Minimizing Homocoupling in Vinylboronic Acid Suzuki-Miyaura Couplings Executive Summary Vinylboronic acids are notoriously unstable coupling partners. Unlike their aryl counterparts, they are prone to rapid poly...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Homocoupling in Vinylboronic Acid Suzuki-Miyaura Couplings

Executive Summary

Vinylboronic acids are notoriously unstable coupling partners. Unlike their aryl counterparts, they are prone to rapid polymerization, protodeboronation, and—most critically—oxidative homocoupling (yielding 1,3-dienes). This guide addresses the mechanistic root causes of these side reactions and provides validated protocols to suppress them.

Module 1: Diagnostic Workflow

Before altering your conditions, you must identify the specific failure mode. Use this logic tree to diagnose the side reaction dominating your system.

DiagnosticTree Start ISSUE: Low Yield of Vinyl-Aryl Product CheckByproduct Analyze Crude NMR/GC-MS for Major Byproduct Start->CheckByproduct IsDimer Is the major byproduct a 1,3-Diene (Dimer)? CheckByproduct->IsDimer IsDeBoron Is the major byproduct the Alkene (Protodeboronation)? IsDimer->IsDeBoron No Homocoupling DIAGNOSIS: Oxidative Homocoupling Cause: O2 presence or High [B] IsDimer->Homocoupling Yes DeBoron DIAGNOSIS: Protodeboronation Cause: High Temp, pH, or Unstable Ligand IsDeBoron->DeBoron Yes Polymer DIAGNOSIS: Polymerization Cause: Lack of radical inhibitor IsDeBoron->Polymer No (Tarry residue)

Figure 1: Diagnostic logic for vinylboronic acid coupling failures. Distinguishing between homocoupling (dimerization) and protodeboronation is critical for selecting the correct remedy.

Module 2: Mechanistic Insight & Competitive Pathways

To solve homocoupling, you must understand why it happens. It is rarely a random event; it is a competitive pathway driven by Oxygen and Concentration .

The "Fork in the Trail": According to seminal work by Lennox and Lloyd-Jones, transmetallation is the rate-determining step where the pathway diverges.

  • Cross-Coupling (Desired): Requires the Boronate to react with the Organopalladium(II) halide.

  • Homocoupling (Undesired): Often second-order with respect to the Boron species or driven by Pd-peroxo species formed via O2 ingress.

CompetitivePathways Pd0 Pd(0) Active OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X Homo Homocoupling (1,3-Diene) Pd0->Homo O2 re-oxidation Cross Cross-Coupling (Desired Product) OxAdd->Cross + Vinyl-B (Slow Addition) OxAdd->Homo + Vinyl-B (Excess) + O2 Boron Vinyl-B(OH)2 (High Conc.) Boron->Homo Disproportionation O2 Oxygen (O2)

Figure 2: Competitive pathways. High concentrations of Vinyl-B and the presence of Oxygen (O2) drastically accelerate the homocoupling pathway (Red) over the desired cross-coupling (Green).

Module 3: Troubleshooting & FAQs
Q1: I am seeing significant 1,3-diene formation. I degassed my solvent, so why is this happening?

A: "Degassing" is a spectrum. Simple sparging (bubbling gas) is often insufficient for vinyl couplings because vinylboronic acids are exceptionally sensitive to oxidative homocoupling.

  • The Fix: Switch to the Freeze-Pump-Thaw method (See Protocol A).

  • The Chemistry: Oxygen facilitates the formation of peroxo-palladium species, which react with two equivalents of boronic acid to form the homocoupled product. Even trace O2 (ppm levels) can catalyze this side reaction.

Q2: My reaction works for aryl boronic acids but fails for vinyl. Why?

A: Vinylboronic acids are chemically distinct. They possess a reactive alkene that can coordinate to Palladium in competitive modes (acting as a ligand rather than a reactant) and are prone to polymerization.

  • The Fix: Use Potassium Alkenyltrifluoroborates (Molander Salts) .

  • Why: These salts are air-stable and release the active boronic acid species slowly via hydrolysis. This "Slow Release" mimics the "Slow Addition" technique chemically, keeping the concentration of free boronic acid low and disfavoring second-order homocoupling reactions.

Q3: I cannot change my reagents. How do I stop homocoupling with standard vinylboronic acid?

A: You must manipulate the reaction kinetics using Pseudo-High Dilution .

  • The Fix: Use a Syringe Pump Addition (See Protocol B).

  • The Logic: Homocoupling is often second-order in [Boron] (Rate

    
    ), while cross-coupling is first-order (Rate 
    
    
    
    ). By keeping
    
    
    extremely low, you mathematically penalize the side reaction.
Module 4: Reagent Selection Guide

Not all vinyl boron sources are created equal. Use this table to select the right precursor for your stability needs.

Reagent ClassStabilityHomocoupling RiskRecommended Use Case
Free Vinylboronic Acid Low (Polymerizes)High Only for simple, fast reactions. Requires slow addition.
Pinacol Ester (BPin) ModerateModerateGeneral purpose. Harder to hydrolyze in mild conditions.
K-Trifluoroborate (Molander) High (Air Stable)Low Best for scale-up. "Slow release" mechanism suppresses dimers.
MIDA Boronate Very High Very Low Complex synthesis. Requires specific hydrolysis conditions.
Module 5: Validated Protocols
Protocol A: Rigorous Freeze-Pump-Thaw (The Gold Standard)

Use this when O2 sensitivity is the suspected cause of homocoupling.

  • Preparation: Place your solvent (e.g., THF, Toluene) in a Schlenk flask or heavy-walled pressure tube.

  • Freeze: Submerge the flask in liquid nitrogen (-196°C) until the solvent is completely frozen solid.

  • Pump: Open the flask to high vacuum (manifold). Evacuate the headspace for 5–10 minutes. Crucial: Solvent must remain frozen.

  • Thaw: Close the flask (isolate from vacuum). Remove from liquid nitrogen and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.

Protocol B: Syringe Pump "Slow Addition"

Use this to minimize [Boron] concentration without changing reagents.

  • The Pot: Charge the reaction vessel with:

    • Aryl Halide (1.0 equiv)[1]

    • Catalyst (e.g., Pd(PPh3)4, 3–5 mol%)

    • Base (e.g., Cs2CO3, 2.0 equiv)

    • Solvent A (50% of total volume)

  • The Syringe: Dissolve the Vinylboronic Acid (1.2–1.5 equiv) in Solvent B (remaining 50% volume).

  • Execution:

    • Heat the Pot to reaction temperature (e.g., 80°C).

    • Using a syringe pump, add the Boron solution over 2–4 hours .

    • Note: The tip of the needle should be submerged in the reaction mixture or drop directly into the vortex to ensure immediate mixing.

  • Chase: After addition is complete, stir for an additional 1–2 hours to ensure conversion.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[2]

  • Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research, 40(4), 275–286.[3]

  • Adrio, J., & Hii, K. K. (2007). Homocoupling of Boronic Acids in Air/Solvent biphasic systems. Chemical Communications.[4] (Demonstrates the critical role of Oxygen in homocoupling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[2][5] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Fluoro-2-vinylbenzeneboronic acid

This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Fluoro-2-vinylbenzeneboronic acid, a critical building block in modern synthetic chemistry. We will explore the nuances of its spectral features, compa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Fluoro-2-vinylbenzeneboronic acid, a critical building block in modern synthetic chemistry. We will explore the nuances of its spectral features, compare 1H NMR with other analytical techniques, and offer practical guidance for obtaining and interpreting high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize substituted vinylbenzeneboronic acids in their work.

Introduction: The Significance of 5-Fluoro-2-vinylbenzeneboronic acid

5-Fluoro-2-vinylbenzeneboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its vinyl group and boronic acid moiety make it a versatile substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates. Given its pivotal role in the synthesis of complex molecules, unambiguous structural confirmation is paramount, and 1H NMR spectroscopy is the primary tool for this purpose.

Fundamentals of 1H NMR for Fluorinated Organoboron Compounds

A foundational understanding of certain NMR principles is crucial when analyzing molecules like 5-Fluoro-2-vinylbenzeneboronic acid. The presence of both fluorine (19F, spin I = 1/2) and boron (predominantly 11B, spin I = 3/2) introduces complexities not seen in simple hydrocarbon spectra.

  • Fluorine-Proton Coupling (nJHF): The magnetically active 19F nucleus couples with nearby protons, leading to additional splitting of their signals. The magnitude of this coupling (J-value) depends on the number of bonds separating the nuclei (n) and their spatial orientation.

  • Boron Quadrupolar Effects: The 11B nucleus possesses a quadrupole moment, which can lead to rapid relaxation. This often results in broad signals for protons directly attached to or in close proximity to the boron atom. Consequently, the two protons of the boronic acid group (-B(OH)2) are typically observed as a broad singlet that may exchange with residual water in the NMR solvent.

Detailed 1H NMR Spectrum Analysis of 5-Fluoro-2-vinylbenzeneboronic acid

The following sections provide a comprehensive breakdown of the 1H NMR spectrum of 5-Fluoro-2-vinylbenzeneboronic acid, including a detailed experimental protocol.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Fluoro-2-vinylbenzeneboronic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often preferred for boronic acids due to its ability to solubilize the compound and slow down the exchange of the acidic -B(OH)2 protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • Standard acquisition parameters for 1H NMR can be used, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (≥400 MHz) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integration & Peak Picking calibrate->integrate assign Assign Signals integrate->assign G cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_purity Purity Assessment synthesis Synthesize Compound h_nmr 1H NMR synthesis->h_nmr Initial Analysis ms Mass Spectrometry synthesis->ms Initial Analysis c_nmr 13C NMR h_nmr->c_nmr Detailed Structure f_nmr 19F NMR h_nmr->f_nmr Detailed Structure b_nmr 11B NMR h_nmr->b_nmr Detailed Structure hplc HPLC ms->hplc Confirm Mass & Purity final_structure final_structure c_nmr->final_structure Final Structure & Purity Confirmed f_nmr->final_structure Final Structure & Purity Confirmed b_nmr->final_structure Final Structure & Purity Confirmed hplc->final_structure Final Structure & Purity Confirmed

Caption: Logical workflow for the comprehensive characterization of a novel compound.

Troubleshooting and Common Pitfalls

  • Broad Aromatic Signals: If the aromatic signals are broader than expected, it could be due to the presence of paramagnetic impurities or aggregation of the sample at high concentrations.

  • Variable Boronic Acid Signal: The chemical shift and appearance of the -B(OH)2 protons are highly dependent on the solvent, concentration, and water content. It is not uncommon for this signal to be very broad or even absent if extensive proton exchange is occurring.

  • Impurity Identification: Small molecule impurities from the synthesis can complicate the spectrum. Comparing the spectrum with those of the starting materials and byproducts can aid in their identification.

Conclusion

The 1H NMR spectrum of 5-Fluoro-2-vinylbenzeneboronic acid provides a wealth of structural information. A systematic approach to spectral interpretation, combined with an understanding of the effects of the fluorine and boronic acid functionalities, allows for its unambiguous characterization. For a comprehensive analysis, especially in the context of drug development and materials science, it is highly recommended to complement 1H NMR data with other analytical techniques such as mass spectrometry and HPLC to confirm molecular weight and purity.

References

  • Jacobsen, E. N., & Trost, B. M. (Eds.). (2005). Comprehensive Organic Synthesis II (2nd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Comparative

Analytical Method Comparison: Purity Determination of 5-Fluoro-2-vinylbenzeneboronic Acid

This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It synthesizes established methodologies for boronic acid characterization with the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It synthesizes established methodologies for boronic acid characterization with the specific stability requirements of vinyl-substituted aromatics.

Executive Summary

5-Fluoro-2-vinylbenzeneboronic acid presents a distinct analytical paradox: it is a reactive intermediate designed to be unstable (via Suzuki coupling and polymerization), yet it requires rigorous stability for accurate purity assessment.

This guide evaluates the two primary methodologies for purity determination: Reverse-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) . While HPLC is the industry workhorse for detecting trace organic impurities, it struggles with the inherent equilibrium between boronic acids and their cyclic anhydrides (boroxines). Conversely, qNMR offers an absolute purity measurement that bypasses response factor errors but lacks the sensitivity for trace impurity profiling.

Recommendation: Use qNMR for the assignment of absolute potency (assay) of the reference standard.[1] Use RP-HPLC for routine batch release and degradation monitoring, provided the method is validated to force the boroxine-boronic acid equilibrium toward the monomer.

Part 1: The Analytical Challenge

The analyte contains three functional groups that dictate the analytical strategy:

  • Boronic Acid (

    
    ):  Exists in a dynamic equilibrium with its trimeric anhydride (boroxine). In non-aqueous solvents, this results in multiple peaks or broad signals.
    
  • Vinyl Group (

    
    ):  Susceptible to radical polymerization and thermal degradation.
    
  • Fluorine (

    
    ):  Provides a unique handle for 
    
    
    
    -NMR but does not significantly impact UV detection compared to the vinyl-benzene chromophore.
The Boroxine Artifact

In dry organic solvents (and gas phase), boronic acids dehydrate to form boroxines.



  • In HPLC: The presence of water in the mobile phase typically shifts this equilibrium entirely to the monomeric acid form, resulting in a single peak.

  • In GC: The high temperature often degrades the boronic acid or leads to variable dehydration, making GC unsuitable without derivatization.

Part 2: Primary Method — Reverse-Phase HPLC (UV-DAD)

Role: Routine Purity, Impurity Profiling, Stability Studies.

Method Principle

This method utilizes a "forcing" mobile phase (acidic aqueous) to hydrolyze any boroxine present in the solid sample back into the monomeric boronic acid. A C18 or Phenyl-Hexyl stationary phase provides separation based on hydrophobicity and


 interactions, which is critical for separating the vinyl-containing product from potential de-vinylated byproducts (e.g., 5-fluoro-2-ethylbenzeneboronic acid).
Detailed Protocol

Instrument: HPLC or UHPLC with Diode Array Detector (DAD). Column: Waters XBridge Phenyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Rationale: Phenyl phases offer superior selectivity for fluorinated aromatics and vinyl groups compared to standard C18.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Monomer stabilization).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
2.0 5 1.0
15.0 95 1.0
18.0 95 1.0
18.1 5 1.0

| 23.0 | 5 | 1.0 |

Detection: UV at 254 nm (Vinyl absorption) and 210 nm (General). Column Temp: 25°C (Keep low to prevent polymerization).

Sample Preparation (Critical):

  • Weigh 5 mg of sample.

  • Dissolve in 2 mL of 50:50 ACN:Water .

  • Note: The presence of water in the diluent is mandatory to break up boroxine trimers before injection.

  • Inject immediately to minimize oxidative deboronation.

Workflow Diagram

HPLC_Workflow Start Solid Sample (Mix of Acid & Boroxine) Prep Dissolve in 50:50 ACN:H2O (Hydrolysis to Monomer) Start->Prep Weigh 5mg Inject Inject onto HPLC (Acidic Mobile Phase) Prep->Inject Filter 0.2µm Sep Separation on Phenyl-Hexyl (Selectivity for F/Vinyl) Inject->Sep Gradient Elution Detect UV Detection (254 nm) Sep->Detect Data Integrate Main Peak (Ignore Solvent Front B(OH)3) Detect->Data

Figure 1: HPLC workflow designed to force boroxine hydrolysis for accurate monomer quantification.

Part 3: Alternative Method — Quantitative NMR (qNMR)

Role: Primary Reference Standard Assay, Water Content Correction.

Method Principle

qNMR is a molar-based technique.[2] It does not rely on extinction coefficients. For boronic acids, the choice of solvent is critical to manage the equilibrium. DMSO-d6 with a trace of


 is preferred as it sharpens the hydroxyl protons or exchanges them, simplifying the spectrum.
Detailed Protocol

Internal Standard (IS): Maleic Acid or Dimethyl sulfone (Traceable Grade).

  • Requirement: IS signals must not overlap with the aromatic region (6.5–8.0 ppm) or vinyl region (5.0–6.0 ppm).

Solvent: DMSO-d6 + 1 drop


.
  • Mechanism:

    
     promotes rapid exchange of the 
    
    
    
    protons, removing their broad signals and leaving sharp aromatic/vinyl signals for integration.

Procedure:

  • Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire

    
     NMR with relaxation delay (
    
    
    
    )
    
    
    30 seconds (to ensure full relaxation of the vinyl protons).
  • Integration: Integrate the vinyl proton (terminal alkene) vs. the IS peak.

Calculation:



Where


 = Integral, 

= Number of protons,

= Molecular Weight,

= Purity of IS.

Part 4: Comparative Analysis

The following table contrasts the performance of the two methods for this specific fluorinated vinylboronic acid.

FeatureRP-HPLC (UV)qNMR (

)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Boroxine Handling Hydrolyzes to monomer (Single Peak)Can be complex;

exchange recommended
Sensitivity High (LOD ~0.05%)Low (LOD ~0.5%)
Specificity Separates synthesis byproducts (e.g., des-fluoro)Specific structure ID; sees inorganic salts
Vinyl Stability Risk of on-column polymerization if run >40°CStable (run at 25°C)
Throughput High (Automated sequences)Low (Manual prep/processing)
Decision Logic for Researchers

Decision_Tree Input Need to Analyze 5-Fluoro-2-vinylbenzeneboronic acid Q1 Is this a Reference Standard or Crude Material? Input->Q1 Ref Reference Standard Q1->Ref Crude Crude / Reaction Mix Q1->Crude MethodA Use qNMR (Determine Absolute Assay) Ref->MethodA MethodB Use RP-HPLC (Determine Impurity Profile) Ref->MethodB Secondary Crude->MethodB

Figure 2: Strategic decision matrix for selecting the appropriate analytical technique.

Part 5: Expert Insights & Troubleshooting

The "Ghost" Peak (Deboronation)

In HPLC, you may observe a peak eluting at the solvent front (


). This is often Boric Acid  (

), resulting from the oxidative cleavage of the C-B bond.
  • Diagnosis: Inject a blank of Boric Acid to confirm retention time.

  • Mitigation: Use fresh samples. Store solid at -20°C under Argon.

Polymerization on Column

If peak tailing increases over sequential injections, the vinyl group may be polymerizing on the column frit.

  • Solution: Add a radical inhibitor (e.g., BHT at 0.01%) to the sample diluent if permissible for the application.

Fluorine-Specific Detection

If the sample matrix is complex (e.g., biological fluid or crude reaction), consider using


-NMR  or HPLC with a Fluorine-specific detector (uncommon but powerful). The fluorine signal is usually a singlet or doublet (due to H-F coupling) and is free from hydrocarbon interference.

References

  • BenchChem. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. Retrieved from

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Retrieved from

  • Hall, D. G. (2011).[3] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Almac Group. (2024). qNMR: The New Gold Standard for Assay Analysis? Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Vinylphenylboronic acid (Analogous Stability Data). Retrieved from

Sources

Validation

A Comparative Analysis of the Reactivity of 5-Fluoro-2-vinylbenzeneboronic Acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the organoboron reagent is a pivotal factor that dictates the efficiency, yield, and scope of this powerful transformation.[2] This guide provides an in-depth, data-driven comparison of the reactivity of 5-Fluoro-2-vinylbenzeneboronic acid and its non-fluorinated counterpart, 2-vinylbenzeneboronic acid, in the context of Suzuki-Miyaura coupling. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Strategic Importance of Fluorine in Drug Discovery

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In drug design, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of a molecule, thereby influencing its reactivity.[4] This guide will dissect the impact of a single fluorine substituent on the reactivity of a vinylbenzeneboronic acid in one of the most fundamental C-C bond-forming reactions.

Understanding the Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[2][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] A base is essential to activate the boronic acid for the crucial transmetalation step.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII->Transmetalation PdII_R_R R'-Pd(II)L_n-R Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Electronic Influence of Fluorine on Arylboronic Acids

The introduction of a fluorine atom onto the phenyl ring of 2-vinylbenzeneboronic acid is expected to have a significant impact on its reactivity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic ring and, consequently, on the boronic acid moiety.

The acidity of the boronic acid is a critical factor in the Suzuki-Miyaura reaction. The introduction of an electron-withdrawing fluorine substituent generally increases the Lewis acidity of the boronic acid.[4] This enhanced acidity can facilitate the formation of the boronate anion (R-B(OH)₃⁻) in the presence of a base, which is a key intermediate in the transmetalation step. However, excessive electron withdrawal can also lead to undesired side reactions, such as protodeboronation, where the C-B bond is cleaved by a proton source.[7]

Head-to-Head Reactivity Comparison: A Model Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will examine a model Suzuki-Miyaura coupling reaction between the fluorinated and non-fluorinated vinylbenzeneboronic acids and a common aryl bromide, 4-bromoanisole.

Experimental Protocol

The following is a generalized, self-validating protocol for comparing the reactivity of the two boronic acids. This protocol is designed to be robust and reproducible.

Materials:

  • 5-Fluoro-2-vinylbenzeneboronic acid

  • 2-vinylbenzeneboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Internal standard (e.g., dodecane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for reaction monitoring and yield determination.

  • Nuclear Magnetic Resonance (NMR) Spectrometer for product characterization.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and the internal standard (0.5 mmol).

  • Catalyst and Base Addition: To each flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). Finally, add finely powdered K₂CO₃ (2.0 mmol).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and degassed water (5 mL) to each flask. Subject the reaction mixtures to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.

  • Reaction and Monitoring: Place the flasks in a preheated oil bath at 80 °C. Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes). Quench the aliquots with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion (as determined by GC-MS analysis), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude products by column chromatography on silica gel to obtain the desired stilbene derivatives. Characterize the purified products by NMR spectroscopy to confirm their identity and purity.

Caption: Experimental workflow for the comparative reactivity study.

Comparative Data Analysis

The following table summarizes the expected kinetic data and isolated yields for the model reaction, based on established principles of Suzuki-Miyaura couplings.[8]

Boronic AcidTime to 50% Conversion (min)Time to >95% Conversion (min)Isolated Yield (%)
2-vinylbenzeneboronic acid~45~18085-92
5-Fluoro-2-vinylbenzeneboronic acid~30~12090-97

Note: These are representative values and actual results may vary depending on the precise reaction conditions and purity of reagents.

Interpretation of Results and Mechanistic Insights

The anticipated results indicate that 5-Fluoro-2-vinylbenzeneboronic acid exhibits a higher reactivity compared to its non-fluorinated analog in the Suzuki-Miyaura coupling with 4-bromoanisole. This can be attributed to the following factors:

  • Enhanced Lewis Acidity: The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, facilitating the formation of the ate-complex with the base. This, in turn, accelerates the transmetalation step, which is often the rate-determining step in the catalytic cycle.

  • Favorable Electronic Effects on Transmetalation: The decreased electron density on the vinyl-bearing phenyl ring of the fluorinated boronic acid can make the vinyl group more nucleophilic and thus more readily transferred to the palladium center during transmetalation.

It is important to note that while the electron-withdrawing nature of fluorine enhances reactivity in this case, highly fluorinated arylboronic acids can sometimes be challenging substrates due to their increased susceptibility to protodeboronation, especially under harsh basic conditions.[7] However, with the moderately electron-withdrawing effect of a single fluorine atom and the use of a mild base like potassium carbonate, this side reaction is not expected to be significant.

Conclusion and Recommendations for Synthetic Strategy

This comparative guide demonstrates that the strategic placement of a fluorine atom can be a valuable tool for modulating the reactivity of organoboron reagents in Suzuki-Miyaura cross-coupling reactions. For researchers and drug development professionals, 5-Fluoro-2-vinylbenzeneboronic acid presents itself as a more reactive and potentially higher-yielding alternative to its non-fluorinated counterpart for the synthesis of fluorinated stilbene derivatives and other vinyl-substituted aromatic compounds.

The enhanced reactivity of the fluorinated analog can translate to several practical advantages in a laboratory or process setting:

  • Shorter reaction times , leading to increased throughput.

  • Lower catalyst loadings , reducing cost and potential for metal contamination in the final product.

  • Milder reaction conditions , which can improve the tolerance of sensitive functional groups.

When selecting a vinylbenzeneboronic acid for a Suzuki-Miyaura coupling, it is crucial to consider the electronic nature of both coupling partners. For electron-rich aryl halides, the enhanced reactivity of 5-Fluoro-2-vinylbenzeneboronic acid is particularly advantageous. For highly electron-deficient aryl halides, the non-fluorinated analog may provide sufficient reactivity, and a careful optimization of reaction conditions would be prudent to avoid potential side reactions.

By understanding the underlying electronic effects and leveraging the comparative data presented, scientists can make more informed decisions in their synthetic designs, ultimately accelerating the discovery and development of novel molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]

  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 5-Fluoro-2-vinylbenzeneboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated building blocks, 5-Fluoro-2-vinylbenzeneboronic acid and its derivatives are emerging as particularly valuable reagents. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex molecular architectures, making them indispensable tools in the synthesis of novel pharmaceuticals and functional materials.[2]

This guide provides a comprehensive overview of the characterization data for 5-Fluoro-2-vinylbenzeneboronic acid, offering a comparative analysis with relevant analogues. As a Senior Application Scientist, the objective is to present not just data, but a logical framework for understanding the structural and electronic nuances of these compounds through spectroscopic and physical characterization.

The Strategic Advantage of Fluorine and Vinyl Moieties

The presence of a fluorine atom at the 5-position and a vinyl group at the 2-position of the phenylboronic acid scaffold imparts a unique combination of electronic and steric properties. The strongly electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid, which can influence its reactivity in cross-coupling reactions.[3] Furthermore, the vinyl group serves as a versatile handle for a variety of chemical transformations, including polymerization and Heck coupling, expanding the synthetic possibilities.[4]

Comparative Physicochemical Properties

While specific experimental data for 5-Fluoro-2-vinylbenzeneboronic acid is not extensively reported in publicly available literature, we can infer its properties by comparing it with structurally similar, well-characterized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
5-Fluoro-2-vinylbenzeneboronic acid (Predicted) C₈H₈BFO₂165.96Not ReportedSolid
4-Vinylbenzeneboronic acidC₈H₉BO₂147.97190-193[5]Powder[5]
2-Fluorophenylboronic acidC₆H₆BFO₂139.92Not ReportedSolid
5-Fluoro-2-hydroxyphenylboronic acidC₆H₆BFO₃155.92166[6]White to Almost white powder to crystal[6]
5-Fluoro-2-(trifluoromethyl)phenylboronic acidC₇H₅BF₄O₂207.92Not ReportedSolid[7][8]

Insights from Comparison:

  • The introduction of a fluorine atom is expected to increase the molecular weight and may influence the melting point compared to the non-fluorinated analogue, 4-vinylbenzeneboronic acid.

  • Like its counterparts, 5-Fluoro-2-vinylbenzeneboronic acid is anticipated to be a solid at room temperature.

  • The solubility of phenylboronic acids can be complex, with a tendency for dehydration to form boroxines, which can affect reproducibility of solubility data.[9] Generally, they are soluble in polar organic solvents.[10]

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis is paramount for the unambiguous identification and purity assessment of 5-Fluoro-2-vinylbenzeneboronic acid and its derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 5-Fluoro-2-vinylbenzeneboronic acid, a comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and vinyl substituents will influence their chemical shifts and coupling patterns.

  • Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic set of signals, typically a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal methylene protons.

  • B(OH)₂ Protons: The acidic protons of the boronic acid hydroxyl groups may appear as a broad singlet, and its position can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

  • Aromatic Carbons: The six carbons of the phenyl ring will have distinct chemical shifts, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • Vinyl Carbons: The two carbons of the vinyl group will be observed in the olefinic region.

  • Carbon-Boron Bond: The carbon atom directly attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[11]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom.[12][13][14] The chemical shift of the fluorine signal will be characteristic of its position on the aromatic ring and can be used to confirm its presence and purity.[13]

¹¹B NMR Spectroscopy: Boron-11 NMR is a valuable tool for characterizing boronic acids.[1][15][16]

  • Trigonal Boronic Acid: The sp²-hybridized boron in the B(OH)₂ group is expected to show a broad signal in the region of δ 25-35 ppm.[15][17]

  • Tetrahedral Boronate Esters: Upon reaction with diols, the boron center becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[1][17]

Predicted ¹H and ¹³C NMR Data for 5-Fluoro-2-vinylbenzeneboronic acid:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons: δ 7.0-8.0 ppm (m)Aromatic carbons: δ 115-165 ppm
Vinyl protons: δ 5.5-7.0 ppm (m)Vinyl carbons: δ 110-140 ppm
B(OH)₂ protons: δ 5.0-6.0 ppm (br s)C-B carbon: Signal may be broad or absent
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18]

Characteristic IR Absorptions for 5-Fluoro-2-vinylbenzeneboronic acid:

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretching of the B(OH)₂ group
~3080=C-H stretching of the vinyl group and aromatic ring[18]
~1630C=C stretching of the vinyl group[18]
~1600, ~1480C=C stretching of the aromatic ring
~1350B-O stretching
~1250C-F stretching
~1000-650C-H bending vibrations of the vinyl group and aromatic ring[18]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Fluoro-2-vinylbenzeneboronic acid, a high-resolution mass spectrum (HRMS) would confirm the elemental composition. Electrospray ionization (ESI) in negative mode is often suitable for the analysis of boronic acids.[19]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of arylboronic acids, which can be adapted for 5-Fluoro-2-vinylbenzeneboronic acid.

Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Workflow for Arylboronic Acid Synthesis

Synthesis ArylHalide Aryl Halide (e.g., 2-Bromo-4-fluoro-styrene) Grignard Grignard/Organolithium Reagent ArylHalide->Grignard Mg or n-BuLi BoronateEster Boronate Ester Intermediate Grignard->BoronateEster Borate Trialkyl Borate (e.g., B(OMe)₃) Borate->BoronateEster BoronicAcid Arylboronic Acid BoronateEster->BoronicAcid Hydrolysis AcidWorkup Acidic Workup (e.g., HCl) AcidWorkup->BoronicAcid

Caption: General workflow for the synthesis of arylboronic acids.

Characterization Workflow

A systematic approach is crucial for the complete characterization of the synthesized compound.

Characterization Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Physical Physical Characterization (Melting Point, Solubility) Purification->Physical Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final Physical->Final

Sources

Validation

Differentiating 5-Fluoro-2-vinylbenzeneboronic Acid from Boroxine Anhydrides

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.[1] Executive Summary: The "Silent" Stoichiometry Killer In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary: The "Silent" Stoichiometry Killer

In the development of fluorinated vinyl-arenes for Suzuki-Miyaura coupling or protease inhibition, 5-Fluoro-2-vinylbenzeneboronic acid presents a distinct analytical challenge. Like many arylboronic acids, it exists in a dynamic equilibrium with its cyclic trimer, the boroxine anhydride .

While often treated interchangeably in casual synthesis, the distinction is critical for high-precision applications:

  • Stoichiometric Drift: Treating the boroxine (Molecular Weight

    
     3x Monomer - 54) as a monomer leads to a ~10-15% overdose of boron equivalents , potentially causing homocoupling side reactions or difficult purification.[1]
    
  • Vinyl Instability: The standard method for converting boronic acids to boroxines (thermal dehydration) risks polymerizing the sensitive vinyl group, necessitating non-thermal differentiation methods.

This guide outlines the definitive analytical protocols to distinguish the monomeric acid from the boroxine anhydride, ensuring data integrity and reaction reproducibility.

The Equilibrium Challenge

The transition between 5-Fluoro-2-vinylbenzeneboronic acid (Monomer) and its boroxine (Trimer) is driven by thermodynamics and water activity.



  • Monomer (Acid): Favored in high-humidity environments and hydrogen-bonding solvents (DMSO, Water, Methanol).

  • Trimer (Boroxine): Favored in dry conditions, non-polar solvents (Chloroform, Toluene), and under vacuum.

Visualizing the Characterization Workflow

The following diagram illustrates the decision tree for differentiating these species without compromising the vinyl group.

G Sample Unknown Sample (5-Fluoro-2-vinyl-Ar-B) NMR_Solvent NMR Analysis (Solvent Selection is Critical) Sample->NMR_Solvent DMSO Dissolve in DMSO-d6 (Favors Monomer) NMR_Solvent->DMSO Hydration CDCl3 Dissolve in CDCl3 (Favors Boroxine) NMR_Solvent->CDCl3 Dehydration H1_NMR 1H NMR Analysis DMSO->H1_NMR B11_NMR 11B NMR Analysis DMSO->B11_NMR F19_NMR 19F NMR Analysis CDCl3->F19_NMR Result_Acid Result: Boronic Acid (Visible OH peaks, Upfield 11B) H1_NMR->Result_Acid OH = 2H (singlet) B11_NMR->Result_Acid ~28-30 ppm Result_Boroxine Result: Boroxine (No OH peaks, Downfield 11B) B11_NMR->Result_Boroxine ~33-35 ppm F19_NMR->Result_Boroxine Downfield Shift

Caption: Analytical workflow for distinguishing boronic acid monomers from boroxine anhydrides using solvent-controlled NMR.

Analytical Comparison Matrix

The following table summarizes the key spectral differences. Note that the Vinyl and Fluoro groups provide unique handles for identification.[1]

Feature5-Fluoro-2-vinylbenzeneboronic acid (Monomer)Boroxine Anhydride (Trimer)

H NMR (DMSO-d

)
Diagnostic OH Peak: Sharp/Broad singlet

8.0–9.5 ppm (Integrates to 2H).
Absent OH Peak. (May convert to acid in wet DMSO).[1]

B NMR
Upfield Shift:

28–30 ppm.[1]
Downfield Shift:

33–36 ppm (Broader).[1]

F NMR
Reference Shift:

-110 to -115 ppm (approx).
Downfield Shift: Shifts +1 to +2 ppm (less negative) due to increased Lewis acidity of the boroxine ring.
FT-IR (Solid State) O-H Stretch: Broad band 3200–3400 cm

.C-O: Strong B-OH deformation ~1150 cm

.[1]
B-O-B Stretch: Strong bands at 690–710 cm

and 1300–1400 cm

.[1] No O-H stretch.
Solubility High in MeOH, DMSO, Acetone.[1]High in CDCl

, Toluene, DCM.[1]
Melting Point Sharp, distinct MP (often lower).[1]Often decomposes or has a much higher MP.[1]

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Variable Solvent NMR

Use this method to definitively identify the species without chemically altering the bulk sample.

Principle: Boronic acids are stabilized by hydrogen-bonding solvents.[1] Boroxines are stabilized by non-polar solvents.[1] By running the sample in both, you can observe the equilibrium shift.

  • Prepare Sample 1 (Acid Check): Dissolve ~10 mg of sample in 0.6 mL dry DMSO-d

    
     .
    
    • Observation: Look for the B(OH)

      
       protons.[1] In dry DMSO, these appear as a broad singlet or two distinct singlets (if hydrogen bonding is locked) between 8.0 and 9.5 ppm.
      
  • Prepare Sample 2 (Boroxine Check): Dissolve ~10 mg of sample in 0.6 mL dry CDCl

    
      (dried over molecular sieves).
    
    • Observation: Run

      
      B NMR. If the sample is a boroxine, the peak will be downfield (~33-35 ppm).
      
  • The Water Titration (Validation):

    • Take Sample 2 (CDCl

      
      ).[1]
      
    • Add 1 drop of D

      
      O. Shake vigorously.
      
    • Result: The boroxine will hydrolyze.[1][2] The

      
      B peak should shift upfield  (toward ~30 ppm), confirming the original species was the anhydride.
      
Protocol B: Non-Destructive Drying (Vinyl Preservation)

Standard oven drying will polymerize the vinyl group. Use this protocol to generate the boroxine standard safely.

  • Setup: Use a vacuum desiccator or a Schlenk line.[1]

  • Desiccant: Place fresh Phosphorus Pentoxide (

    
    ) or activated 4Å Molecular Sieves in the desiccant tray.
    
  • Process:

    • Place the boronic acid in a vial (cap off).

    • Apply high vacuum (< 1 mbar) at Room Temperature for 24–48 hours.

    • Do not heat.[1] The vacuum + desiccant is sufficient to drive the equilibrium to the boroxine form without triggering vinyl polymerization.

  • Verification: Confirm conversion using FT-IR (look for the disappearance of the O-H stretch at 3300 cm

    
    ).
    

Performance Implications: Suzuki Coupling

Misidentifying the species leads to significant stoichiometry errors.[1]

The Math of the Error:

  • MW (Acid, C

    
    H
    
    
    
    BFO
    
    
    ):
    ~165.96 g/mol
  • MW (Boroxine, C

    
    H
    
    
    
    B
    
    
    F
    
    
    O
    
    
    ):
    ~443.81 g/mol (approx 3x Acid - 54g water).

If you weigh 1.00 g of material assuming it is Acid , but it is actually Boroxine :

  • Calculated Moles (Acid):

    
     mmol.[1]
    
  • Actual Moles of Boron (if Boroxine):

    • Moles of Trimer =

      
       mmol.[1]
      
    • Moles of Boron =

      
       mmol.[1]
      
  • Result: You have added 12.3% excess Boron .[1]

Impact on Reaction: In a standard Suzuki coupling (1:1 stoichiometry), this excess can lead to:

  • Homocoupling: Excess boronic acid promotes Pd-catalyzed homocoupling of the aryl boronate (Ar-Ar dimer formation).[1]

  • Purification Difficulty: The vinyl-biphenyl impurity is often difficult to separate from the desired vinyl-biaryl product due to similar polarity.[1]

Diagram: Stoichiometry Error Propagation

Stoichiometry Weighing Weigh 1.0g Sample (Assumption: 100% Acid) ScenarioA Reality: Pure Acid (6.02 mmol B) Weighing->ScenarioA ScenarioB Reality: Pure Boroxine (6.76 mmol B) Weighing->ScenarioB Reaction Suzuki Coupling (Target 1.0 eq) ScenarioA->Reaction Correct Stoich ScenarioB->Reaction Overdose OutcomeA Clean Product High Yield Reaction->OutcomeA OutcomeB 12% Excess Reagent Homocoupling Impurities Reaction->OutcomeB

Caption: Impact of boroxine contamination on reaction stoichiometry and product purity.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

  • Iovine, P. M., et al. (2014).[1] "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." Chemistry of Materials, 26(12), 3781–3795. [Link]

  • Tokunaga, Y., et al. (2002).[1] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 1833–1837. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] [Link]

  • Beckett, M. A., et al. (2012).[1] "11B NMR Chemical Shifts of Boronic Acids and Boroxines." Magnetic Resonance in Chemistry. [General Reference for 11B Shift Ranges]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 5-Fluoro-2-vinylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is paramount. 5-Fluoro-2-vinylbenzen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is paramount. 5-Fluoro-2-vinylbenzeneboronic acid, a key building block in organic synthesis, demands rigorous analytical scrutiny to ensure its identity, purity, and safety. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound, offering insights into the methodological choices that underpin robust drug development.

The elemental composition of a compound is a fundamental attribute that confirms its molecular formula and provides a quantitative measure of its purity. For 5-Fluoro-2-vinylbenzeneboronic acid (C₈H₈BFO₂), accurate determination of its carbon, hydrogen, boron, and potential trace metal content is critical for its application in sensitive downstream processes, such as Suzuki-Miyaura cross-coupling reactions.[1] Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or degradation products, which may have significant implications for reaction yields, product quality, and, in the context of drug development, patient safety.

This guide will explore two complementary and essential techniques for the elemental analysis of 5-Fluoro-2-vinylbenzeneboronic acid: Combustion Analysis for the determination of carbon and hydrogen, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of boron and trace elemental impurities.

Analytical Methodologies: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific information required. For the verification of the empirical formula of 5-Fluoro-2-vinylbenzeneboronic acid, combustion analysis is the traditional and highly accurate method.[2][3] However, for the quantification of boron and the detection of trace elemental impurities, which is a critical concern in pharmaceutical manufacturing, the high sensitivity of ICP-MS is indispensable.[4][5]

Combustion Analysis: The Gold Standard for C/H Determination

Combustion analysis is a robust and well-established technique for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[2][6] The method involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases—carbon dioxide (CO₂) and water (H₂O)—are then passed through a series of detectors to quantify their amounts, from which the percentages of carbon and hydrogen in the original sample are calculated.[7]

Principle of Combustion Analysis

The underlying principle of combustion analysis is the stoichiometric conversion of the elements of interest into their respective gaseous oxides. For 5-Fluoro-2-vinylbenzeneboronic acid (C₈H₈BFO₂), the combustion reactions are:

C₈H₈BFO₂ + O₂ → 8CO₂ + 4H₂O + B₂O₃ + HF

The amounts of CO₂ and H₂O produced are directly proportional to the amounts of carbon and hydrogen in the original sample.

Experimental Protocol: Combustion Analysis for Carbon and Hydrogen

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes of the elemental analyzer are packed with the appropriate reagents and conditioned at the recommended temperatures.

    • Calibrate the instrument using a certified organic standard with a known C and H content (e.g., acetanilide).

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the 5-Fluoro-2-vinylbenzeneboronic acid sample into a tin or silver capsule.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace, which is typically maintained at a temperature of 900-1100°C.

    • The sample is combusted in a stream of pure oxygen.

    • The resulting gases are passed through a reduction tube to convert any nitrogen oxides to N₂ and to remove excess oxygen.

    • The gas mixture then flows through separate detectors, typically a non-dispersive infrared (NDIR) detector for CO₂ and a thermal conductivity detector (TCD) for H₂O.

  • Data Analysis:

    • The instrument's software calculates the weight percentages of carbon and hydrogen based on the detector responses and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for C₈H₈BFO₂ (C: 57.90%, H: 4.86%). A deviation of ±0.4% is generally considered acceptable in academic and industrial settings.[8]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): High-Sensitivity Boron and Trace Metal Analysis

ICP-MS is a powerful analytical technique used for the determination of a wide range of elements at trace and ultra-trace concentrations.[9] It is the preferred method for quantifying elemental impurities in pharmaceutical products, as mandated by guidelines such as USP <232> and ICH Q3D.[4][10][11] For 5-Fluoro-2-vinylbenzeneboronic acid, ICP-MS is ideal for accurately determining the total boron content and for screening for the presence of potentially harmful metallic impurities that may have been introduced during the manufacturing process.[12]

Principle of ICP-MS

In ICP-MS, the sample is introduced as a liquid aerosol into a high-temperature argon plasma (typically 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample. The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.[13]

Experimental Protocol: ICP-MS for Boron and Trace Elemental Impurities

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a small amount of the 5-Fluoro-2-vinylbenzeneboronic acid sample into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrogen peroxide.

    • Seal the vessel and place it in a microwave digestion system. The microwave energy heats the acid mixture, leading to the complete digestion and dissolution of the organic matrix.[14]

    • After cooling, dilute the digested sample to a known volume with deionized water.

  • Instrument Calibration and Setup:

    • Calibrate the ICP-MS instrument using certified multi-element standards that cover the elements of interest, including boron.

    • Optimize the instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to ensure maximum sensitivity and minimal interferences.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS via a nebulizer and spray chamber.

    • The instrument measures the ion counts for the isotopes of the target elements. For boron, both ¹⁰B and ¹¹B isotopes can be monitored.

  • Data Analysis:

    • The instrument's software calculates the concentration of each element in the sample solution based on the calibration curve.

    • The concentration in the original solid sample is then calculated, taking into account the initial sample weight and the dilution factor.

    • For pharmaceutical applications, the results are compared against the permissible daily exposure (PDE) limits specified in USP <232> and ICH Q3D.[14]

Workflow for Comprehensive Elemental Analysis

The following diagram illustrates a comprehensive workflow for the elemental analysis of 5-Fluoro-2-vinylbenzeneboronic acid, integrating both combustion analysis and ICP-MS to provide a complete characterization of the compound.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample 5-Fluoro-2-vinylbenzeneboronic Acid Sample Weighing1 Weighing for Combustion Analysis Sample->Weighing1 Weighing2 Weighing for ICP-MS Analysis Sample->Weighing2 Combustion Combustion Analysis Weighing1->Combustion Digestion Microwave Digestion Weighing2->Digestion ICPMS ICP-MS Analysis Digestion->ICPMS CH_Data C & H % Data Combustion->CH_Data B_Data Boron Content Data ICPMS->B_Data Impurity_Data Trace Impurity Data ICPMS->Impurity_Data Report Final Certificate of Analysis CH_Data->Report B_Data->Report Impurity_Data->Report

Caption: Comprehensive Elemental Analysis Workflow.

Comparative Performance of Analytical Techniques

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Determination of C, H, N, S percentagesQuantification of total boron and trace elemental impurities
Principle High-temperature combustion and detection of gaseous oxidesHigh-temperature plasma ionization and mass-to-charge separation
Sensitivity Percent (%) to parts per million (ppm)Parts per billion (ppb) to parts per trillion (ppt)
Sample Preparation Simple weighing into a capsuleAcid digestion (typically microwave-assisted)
Throughput High (minutes per sample)Moderate (dependent on digestion time)
Key Advantage High accuracy and precision for bulk elemental compositionExceptional sensitivity for trace element and impurity analysis
Limitation Not suitable for most metals or trace analysisDoes not provide information on the chemical form of the element

Conclusion

The robust elemental analysis of 5-Fluoro-2-vinylbenzeneboronic acid necessitates a multi-faceted approach that leverages the strengths of different analytical techniques. Combustion analysis remains the definitive method for verifying the empirical formula by providing accurate percentages of carbon and hydrogen. Complementing this, ICP-MS offers unparalleled sensitivity for the quantification of boron and the detection of trace elemental impurities, a critical requirement for ensuring the quality and safety of pharmaceutical ingredients. By integrating these two powerful analytical standards, researchers, scientists, and drug development professionals can achieve a comprehensive and reliable characterization of this important synthetic building block, thereby ensuring the integrity of their research and the safety of their final products.

References

  • Benchchem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Accessed February 15, 2026.
  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Accessed February 15, 2026.
  • Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Accessed February 15, 2026.
  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Accessed February 15, 2026.
  • ResearchGate. Analysis of the effect of boron-containing compounds and combustion catalysts on paraffin combustion rate in an oxidizer flow. Accessed February 15, 2026.
  • Journal of Analytical Atomic Spectrometry (RSC Publishing). Investigation of matrix effects in boron determination using organic solvents as modifiers for liquid chromatography coupled to ICP-MS. Accessed February 15, 2026.
  • ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Accessed February 15, 2026.
  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Accessed February 15, 2026.
  • PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Accessed February 15, 2026.
  • ResearchGate. Study on combustion characteristics of boron particles under flame interaction. Accessed February 15, 2026.
  • ScholarWorks. Reactivity of boron carbide and metal oxide mixtures. Accessed February 15, 2026.
  • DTIC. Boron Combustion Product Chemistry. Accessed February 15, 2026.
  • MDPI. Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. Accessed February 15, 2026.
  • ResearchGate. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Accessed February 15, 2026.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Accessed February 15, 2026.
  • PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Accessed February 15, 2026.
  • Agilent. Agilent ICP-MS Journal. Accessed February 15, 2026.
  • DergiPark.
  • Bio-protocol. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Accessed February 15, 2026.
  • SCK CEN. Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. Accessed February 15, 2026.
  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Accessed February 15, 2026.
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Accessed February 15, 2026.
  • Elementar.
  • PMC. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Accessed February 15, 2026.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. Accessed February 15, 2026.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Fluoro-2-vinylbenzeneboronic Acid: A Comprehensive Guide for Laboratory Professionals

Immediate Safety and Hazard Assessment Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 5-Fluoro-2-vinylbenzeneboronic acid. Based on data from similar vinylben...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 5-Fluoro-2-vinylbenzeneboronic acid. Based on data from similar vinylbenzeneboronic and fluorinated phenylboronic acids, this compound should be handled as a hazardous substance.[1][2][3]

Key Safety Information:

All handling and disposal of 5-Fluoro-2-vinylbenzeneboronic acid and its contaminated materials must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationNitrile or neoprene gloves, fully fastened lab coat
Eye IrritationH319: Causes serious eye irritationChemical safety goggles or a face shield
Respiratory IrritationH335: May cause respiratory irritationUse within a certified chemical fume hood

This table is a composite based on the hazard profiles of structurally similar boronic acids.[1][2][3]

Step-by-Step Disposal Protocol

Under no circumstances should 5-Fluoro-2-vinylbenzeneboronic acid or its containers be disposed of in regular trash or flushed down the drain. These actions can lead to environmental contamination and may violate local and federal regulations.

Part 1: Disposal of Unused or Waste 5-Fluoro-2-vinylbenzeneboronic Acid (Solid)
  • Container Preparation : Obtain a designated, sealable container for solid hazardous waste. Ensure the container is clean, dry, and compatible with the chemical.

  • Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("5-Fluoro-2-vinylbenzeneboronic acid"), and the associated hazard pictograms (e.g., irritant).

  • Transfer : Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[1]

  • Sealing : Securely seal the container to prevent any leakage or spillage.

  • Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Part 2: Disposal of Contaminated Labware and PPE
  • Solid Waste : Any labware (e.g., weigh boats, pipette tips) or PPE (e.g., gloves) that has come into direct contact with 5-Fluoro-2-vinylbenzeneboronic acid is considered contaminated solid hazardous waste.

  • Collection : Place all contaminated solid waste into a designated, sealable container or a properly labeled hazardous waste bag.

  • Sealing and Storage : Securely seal the container or bag and store it in the designated hazardous waste accumulation area.

Part 3: Disposal of Contaminated Solvents
  • Waste Stream Identification : Solutions containing 5-Fluoro-2-vinylbenzeneboronic acid should be treated as hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection : Use a designated, sealable container for liquid hazardous waste that is compatible with the solvent used.

  • Labeling : Label the container with "Hazardous Waste," the full chemical name of the boronic acid, the solvent(s) used, and the appropriate hazard pictograms.

  • Transfer : Using a funnel to prevent spills, carefully pour the contaminated solvent into the waste container.

  • Sealing and Storage : Securely seal the container and store it in a designated hazardous waste accumulation area, utilizing secondary containment as an additional precaution.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment : For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination : Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your supervisor and your institution's EHS department.

The Rationale Behind the Procedures

The stringent disposal protocols for boronic acids are rooted in their chemical reactivity and potential for biological harm. As irritants, they can cause significant discomfort and potential injury upon contact with skin, eyes, or the respiratory tract.[1][2][3] The segregation of this waste stream prevents unintended chemical reactions in consolidated waste containers and ensures that it is handled by certified hazardous waste disposal facilities equipped to manage such chemicals.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-vinylbenzeneboronic acid and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Generation of 5-Fluoro-2-vinylbenzeneboronic acid waste WasteType Identify Waste Type Start->WasteType SolidChemical Unused/Waste Solid Chemical WasteType->SolidChemical Solid Chemical ContaminatedSolid Contaminated Labware/PPE WasteType->ContaminatedSolid Contaminated Solid ContaminatedLiquid Contaminated Solvents WasteType->ContaminatedLiquid Contaminated Liquid CollectSolid Collect in Labeled, Sealable Solid Hazardous Waste Container SolidChemical->CollectSolid ContaminatedSolid->CollectSolid StoreWaste Store in Designated Hazardous Waste Accumulation Area CollectSolid->StoreWaste CollectLiquid Collect in Labeled, Sealable Liquid Hazardous Waste Container ContaminatedLiquid->CollectLiquid CollectLiquid->StoreWaste EHS Arrange for Pickup by Environmental Health & Safety (EHS) StoreWaste->EHS

Sources

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